tBuBrettPhos Pd G3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLHIPFGYVFUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO5PPdS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536473-72-9 | |
| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tBuBrettPhos Pd G3: A Comprehensive Technical Guide to Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structure and synthesis of tBuBrettPhos Pd G3, a third-generation Buchwald precatalyst. This versatile catalyst is widely employed in modern organic synthesis, particularly in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are crucial transformations in pharmaceutical and materials science research.
Core Concepts: Structure and Functionality
This compound, formally known as [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a highly efficient and air-stable precatalyst.[1] Its structure is meticulously designed for optimal performance in cross-coupling reactions.
At the heart of the complex lies a palladium(II) center.[1] This central atom is coordinated to the bulky and electron-rich tBuBrettPhos ligand, a 2-aminobiphenyl fragment, and a methanesulfonate anion. The tBuBrettPhos ligand, with its sterically demanding di-tert-butylphosphino and triisopropylbiphenyl moieties, plays a critical role in promoting challenging reductive elimination steps in the catalytic cycle. The 2-aminobiphenyl fragment facilitates the in situ generation of the active monoligated Pd(0) species under basic conditions. The methanesulfonate anion contributes to the precatalyst's high stability and solubility in a wide range of organic solvents.[2]
The palladium center typically adopts a distorted square planar geometry, a common configuration for d8 metal complexes.[1] This structural arrangement, combined with the electronic and steric properties of the ligands, allows for efficient catalytic activity at low catalyst loadings and with short reaction times.[1][3][4][5]
Physicochemical Properties
| Property | Value |
| CAS Number | 1536473-72-9[1][6] |
| Molecular Formula | C₄₄H₆₂NO₅PPdS[1] |
| Molecular Weight | 854.43 g/mol [1] |
| Appearance | Solid[3][5] |
| Melting Point | 119-131 °C[5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the tBuBrettPhos ligand followed by its complexation with a palladium precursor. The overall synthetic strategy for third-generation Buchwald precatalysts involves the reaction of a dimeric palladacycle with the corresponding biarylphosphine ligand.
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of tBuBrettPhos Ligand
This improved and safer protocol utilizes a Grignard reagent, avoiding the use of hazardous pyrophoric reagents like tert-butyllithium.[7][8]
Materials:
-
2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl
-
Magnesium turnings
-
1,2-dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Di-tert-butylchlorophosphine (t-Bu₂PCl)
-
Copper(I) chloride (CuCl)
-
Argon atmosphere
Procedure:
-
Under an argon atmosphere, charge an oven-dried flask with magnesium turnings.
-
Add anhydrous THF and a small amount of 1,2-dibromoethane to initiate the Grignard reaction. Heat the mixture to 80°C for 30 minutes.
-
Cool the reaction to room temperature and add toluene followed by a solution of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl in toluene.
-
Heat the resulting mixture at 80°C for 3 hours to form the Grignard reagent.
-
In a separate flask under argon, add the prepared Grignard solution, followed by di-tert-butylchlorophosphine and a catalytic amount of copper(I) chloride.
-
Heat the reaction mixture at 140°C for 12 hours.
-
After cooling, the reaction is quenched, and the tBuBrettPhos ligand is isolated and purified, typically by column chromatography.
Part 2: Synthesis of this compound Precatalyst
This procedure involves the reaction of the tBuBrettPhos ligand with a pre-formed palladium methanesulfonate dimer.[3]
Materials:
-
tBuBrettPhos ligand
-
(2'-Amino-1,1'-biphenyl-2-yl)palladium(II) methanesulfonate dimer (F-OMs dimer)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Argon atmosphere
Procedure:
-
In a glovebox or under an argon atmosphere, dissolve the (2'-Amino-1,1'-biphenyl-2-yl)palladium(II) methanesulfonate dimer and the tBuBrettPhos ligand in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the crude material with diethyl ether to precipitate the product.
-
Collect the solid product by filtration and dry under vacuum to yield this compound. A reported yield for this type of reaction is approximately 90%.[3]
Quality Control Data
| Technique | Expected Results |
| ¹H NMR | Complex multiplet patterns in the aromatic and aliphatic regions corresponding to the protons of the tBuBrettPhos ligand, the 2-aminobiphenyl fragment, and the methanesulfonate group. |
| ³¹P NMR | A single resonance characteristic of the phosphorus atom in the coordinated tBuBrettPhos ligand. |
| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the experimental values for the molecular formula C₄₄H₆₂NO₅PPdS. |
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of this compound.
References
- 1. Buy this compound | 1536473-72-9 [smolecule.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. This compound 96 1536473-72-9 [sigmaaldrich.com]
- 5. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 1536473-72-9: this compound | CymitQuimica [cymitquimica.com]
- 7. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Activation Mechanism of tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
The tBuBrettPhos Pd G3 precatalyst is a third-generation Buchwald precatalyst renowned for its high stability, efficiency, and broad applicability in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] As a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, a thorough understanding of its activation mechanism is critical for optimizing reaction conditions and achieving desired outcomes. This guide provides a detailed examination of the core activation pathway, experimental considerations, and the factors that govern the generation of the catalytically active species.
The Core Activation Mechanism: From Stable Precatalyst to Active Pd(0)
This compound is a stable Palladium(II) complex. Its structure features the bulky, electron-rich tBuBrettPhos ligand, a 2-aminobiphenyl scaffold, and a non-coordinating methanesulfonate (OMs) anion.[2][3] The key to its function lies in the efficient, base-induced generation of the active, monoligated L-Pd(0) species (where L = tBuBrettPhos).[1]
The activation proceeds via a well-defined, two-step sequence:
-
Deprotonation: A base, typically an alkoxide (e.g., sodium tert-butoxide) or a carbonate, deprotonates the amine on the 2-aminobiphenyl scaffold of the Pd(II) precatalyst. This forms a palladium-amido intermediate.[4]
-
Reductive Elimination: This intermediate rapidly undergoes C-N reductive elimination.[4][5] This step is crucial as it reduces the palladium center from Pd(II) to the catalytically active Pd(0) state.
The products of this activation are the desired L-Pd(0) species , a methanesulfonate salt , and a neutral carbazole byproduct.[4] The L-Pd(0) complex is the active catalyst that enters the cross-coupling catalytic cycle. The replacement of the chloride anion (found in G2 precatalysts) with the more electron-withdrawing methanesulfonate anion in G3 precatalysts facilitates this activation process and enhances the catalyst's stability in solution.[2][3]
Quantitative Performance Data
While detailed kinetic data for the activation step itself is not broadly published, the efficiency of the activation is reflected in the catalyst's performance under various cross-coupling conditions. The rapid and quantitative formation of the active Pd(0) species allows for low catalyst loadings and short reaction times.[5]
| Reaction Type | Aryl Halide | Coupling Partner | Base | Catalyst Loading (mol%) | Yield (%) | Reference |
| C-O Coupling | 4-Bromoacetophenone | Trifluoroethanol | Cs₂CO₃ | 5 | 70 | [5] |
| C-N Amination | 4-Haloanisoles | Primary/Secondary Amines | Not Specified | 0.01 | Excellent | [4] |
| C-N Amination | Aryl Bromide | Aniline | NaOtBu | 1.0 | Not Specified | [1] |
Table 1: Representative performance of this compound in cross-coupling reactions, demonstrating efficient catalysis indicative of effective activation.
Experimental Protocol: In Situ Catalyst Activation for Buchwald-Hartwig Amination
The activation of this compound is typically performed in situ at the start of the cross-coupling reaction. The following is a general protocol adapted for the amination of an aryl bromide.[1]
Reagents and Materials:
-
This compound (1.0 mol%)
-
Aryl Bromide (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried laboratory glassware
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a continuous stream of inert gas, add the sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Add the this compound precatalyst to the reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the aryl bromide and then the aniline via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time (e.g., 12-18 hours).
-
Monitoring and Workup: Monitor the reaction progress by an appropriate method (e.g., LC-MS, GC, TLC). Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like diethyl ether, and proceed with standard aqueous workup and purification procedures.[1]
A Potential Pitfall: Carbazole Inhibition
A noteworthy aspect of the G3 activation mechanism is the formation of carbazole. In some cases, this byproduct can inhibit the catalytic cycle.[2][4] The N-H bond of carbazole can be deprotonated by the base present in the reaction mixture, forming a carbazolyl anion. This anion can then coordinate to the Pd(II) intermediate of the catalytic cycle, forming a stable, off-cycle [Pd(L)(Ar)(carbazolyl)] complex.[6] This sequesters the active catalyst, slowing or stalling the desired reaction.[6]
This issue is typically more pronounced in reactions that are sluggish or require higher temperatures. The development of fourth-generation (G4) Buchwald precatalysts, which feature a methylated amine on the biphenyl scaffold, was a direct response to this challenge, as their activation does not produce N-H carbazole.[4]
Logical Relationship: Activation and the Catalytic Cycle
The activation of the G3 precatalyst is the essential initiation step that provides the active L-Pd(0) species required for the primary catalytic cycle of the cross-coupling reaction. Once formed, L-Pd(0) engages the substrates (e.g., aryl halide and nucleophile) to forge the new chemical bond.
References
An In-depth Technical Guide to the Electronic and Steric Effects of the tBuBrettPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
tBuBrettPhos, a member of the Buchwald family of biaryl phosphine ligands, has emerged as a powerful tool in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature imparts unique reactivity and stability to catalytic systems, enabling challenging transformations crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. This technical guide provides a comprehensive analysis of the electronic and steric properties of tBuBrettPhos, offering a detailed resource for researchers seeking to understand and optimize its application.
Electronic Effects of tBuBrettPhos
The electronic nature of a phosphine ligand is a critical determinant of its behavior in a catalytic cycle. It influences the electron density at the metal center, thereby affecting oxidative addition, reductive elimination, and overall catalyst stability. The primary metric for quantifying the electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).
Tolman Electronic Parameter (TEP)
The TEP is determined experimentally by measuring the symmetric C-O stretching frequency (ν(CO)) of a tricarbonylnickel(0) complex of the phosphine ligand, [LNi(CO)₃], using infrared (IR) spectroscopy. A more electron-donating ligand increases the electron density on the nickel center, leading to enhanced π-backbonding into the antibonding π* orbitals of the carbonyl ligands. This weakens the C-O bonds and results in a lower ν(CO) stretching frequency.
Steric Effects of tBuBrettPhos
The steric bulk of tBuBrettPhos is a defining feature that plays a crucial role in its catalytic efficacy. The significant steric hindrance around the phosphorus atom and the metal center can promote the formation of monoligated, highly reactive catalytic species, facilitate reductive elimination, and provide stability to the catalyst. The two most common parameters used to quantify the steric bulk of phosphine ligands are the cone angle (θ) and the percent buried volume (%Vbur).
Cone Angle
The Tolman cone angle is a measure of the steric bulk of a ligand, defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal at the cone's vertex at a defined M-P distance (typically 2.28 Å).[1] For bulky and conformationally flexible ligands like tBuBrettPhos, computational methods are often employed to determine the cone angle.
A computational study has reported the cone angle of tBuBrettPhos in its open conformation to be 250.9° . This large value places tBuBrettPhos among the most sterically demanding phosphine ligands available.
Buried Volume (%Vbur)
The percent buried volume provides a more nuanced measure of a ligand's steric profile by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This parameter can be particularly useful for irregularly shaped ligands where the cone angle might not fully capture the steric environment. While a specific %Vbur value for tBuBrettPhos is not explicitly found in the searched literature, its large cone angle suggests it would have a correspondingly high buried volume.
Data Presentation: Comparative Analysis of Phosphine Ligand Parameters
To provide context for the electronic and steric properties of tBuBrettPhos, the following tables summarize key parameters for a range of common phosphine ligands.
Table 1: Tolman Electronic Parameters (TEP) for Common Phosphine Ligands
| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |
| P(t-Bu)₃ | 2056.1 | [Tolman, 1977] |
| PCy₃ | 2056.4 | [Tolman, 1977] |
| P(i-Pr)₃ | 2057.3 | [Tolman, 1977] |
| PPh₃ | 2068.9 | [Tolman, 1977] |
| P(OPh)₃ | 2085.3 | [Tolman, 1977] |
| PF₃ | 2110.8 | [Tolman, 1977] |
| tBuBrettPhos (Estimated) | ~2055 - 2058 | Based on structure |
Note: The TEP for tBuBrettPhos is an estimation based on its structural similarity to other highly electron-donating phosphines.
Table 2: Steric Parameters for Common and Buchwald Phosphine Ligands
| Ligand | Cone Angle (θ) in degrees | Buried Volume (%Vbur) | Reference |
| P(t-Bu)₃ | 182 | 37.9 | [Various Sources] |
| PCy₃ | 170 | 35.0 | [Various Sources] |
| PPh₃ | 145 | 29.8 | [Various Sources] |
| JohnPhos | 228.9 | 34.3 | [Computational Study] |
| XPhos | 238.7 | 36.5 | [Computational Study] |
| tBuBrettPhos | 250.9 (open conformation) | N/A | [Computational Study] |
Note: N/A indicates that a specific value was not found in the searched literature.
Experimental and Computational Protocols
Determination of Tolman Electronic Parameter (Experimental Protocol)
The following is a general procedure for the experimental determination of the Tolman Electronic Parameter.
dot
Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Phosphine ligand (e.g., tBuBrettPhos)
-
Inert, dry solvent (e.g., THF, Toluene, Hexane)
-
Schlenk line or glovebox for inert atmosphere operations
-
FTIR spectrometer
Procedure:
-
Synthesis of the Ni(CO)₃L Complex: In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand in a minimal amount of dry solvent.
-
Carefully add one equivalent of Ni(CO)₄ to the stirred solution at room temperature. The reaction is typically rapid.
-
The resulting solution containing the [LNi(CO)₃] complex is then used directly for IR analysis. For unstable complexes, the analysis should be performed promptly.
-
IR Spectrum Acquisition: Transfer the solution to an IR cell suitable for air-sensitive samples.
-
Record the IR spectrum, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Data Analysis: Identify the A₁ symmetric C-O stretching band, which is usually the most intense absorption in this region. The frequency of this band is the TEP.[2]
Determination of Cone Angle and Buried Volume (Computational Protocol)
Computational chemistry provides a powerful means to determine the steric parameters of ligands, especially for those that are conformationally flexible.
dot
Caption: Workflow for the computational determination of steric parameters.
Software:
-
A computational chemistry software package (e.g., Gaussian, ORCA, etc.)
-
Software for calculating steric parameters (e.g., SambVca for %Vbur, or custom scripts for cone angle).[3]
Procedure:
-
Structure Input: Obtain the 3D coordinates of the phosphine ligand coordinated to a metal center. This can be from an experimental crystal structure or by building the molecule in silico.
-
Geometry Optimization: Perform a geometry optimization of the complex using a suitable computational method, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set.
-
Cone Angle Calculation:
-
Using the optimized geometry, define the metal atom as the vertex of the cone.
-
Define the metal-phosphorus bond distance (for consistency with Tolman's method, this is often set to 2.28 Å).
-
Employ a computational algorithm to find the smallest possible cone that encloses all the atoms of the ligand. The angle of this cone is the calculated cone angle.[4]
-
-
Buried Volume Calculation:
-
Center a sphere of a defined radius (typically 3.5 Å) on the metal atom of the optimized structure.
-
Calculate the volume occupied by the van der Waals spheres of the ligand's atoms that fall within this sphere.
-
The buried volume is expressed as a percentage of the total volume of the sphere.[5]
-
Structure-Activity Relationship and Impact on Catalysis
The combination of high steric bulk and strong electron-donating ability makes tBuBrettPhos a highly effective ligand in a variety of cross-coupling reactions.
dot
Caption: Relationship between tBuBrettPhos properties and catalytic outcomes.
-
Promotion of Monoligated Species: The significant steric bulk of tBuBrettPhos disfavors the formation of bis-ligated palladium complexes, leading to a higher concentration of the more reactive monoligated L-Pd(0) species in the catalytic cycle.
-
Facilitation of Oxidative Addition: The strong electron-donating nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and thus promoting the oxidative addition of even challenging substrates like aryl chlorides.
-
Acceleration of Reductive Elimination: The steric strain imposed by the bulky ligand can be relieved in the transition state for reductive elimination, thereby accelerating this product-forming step.
-
Enhanced Catalyst Stability: The bulky framework of the ligand can protect the metal center from decomposition pathways, leading to a more stable and longer-lived catalyst.
These combined effects allow for the efficient coupling of a wide range of substrates, including sterically hindered and electronically deactivated partners, often under milder conditions and with lower catalyst loadings than less bulky or less electron-rich ligands.
Conclusion
tBuBrettPhos is a state-of-the-art ligand in palladium-catalyzed cross-coupling, and its utility stems from a synergistic combination of pronounced steric bulk and strong electron-donating character. By understanding and quantifying these properties through parameters like the cone angle and Tolman Electronic Parameter, researchers can make more informed decisions in catalyst selection and reaction optimization. This guide provides a foundational understanding of these key attributes, offering both the theoretical background and the practical considerations for employing tBuBrettPhos to its full potential in the synthesis of valuable chemical entities.
References
An In-depth Technical Guide to Third-Generation Buchwald Precatalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of third-generation (G3) Buchwald precatalysts, a class of highly efficient and versatile palladium catalysts for cross-coupling reactions. We will delve into their core structure, mechanism of action, and advantages, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application in research and development.
Introduction to Third-Generation Buchwald Precatalysts
Third-generation Buchwald precatalysts are air- and moisture-stable palladium(II) complexes that have revolutionized the field of cross-coupling chemistry.[1][2] Developed by the Buchwald group, these precatalysts offer significant advantages over earlier generations, including enhanced stability, broader ligand scope, and superior reactivity, which translates to lower catalyst loadings and shorter reaction times.[1][3] Their robust nature and high efficiency have made them invaluable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.
The general structure of a G3 precatalyst consists of a palladium(II) center coordinated to a biaryl phosphine ligand and a 2-aminobiphenyl fragment, with a methanesulfonate (OMs) anion.[1] The key innovation of the third generation was the replacement of the chloride anion found in second-generation precatalysts with the more electron-withdrawing and non-coordinating methanesulfonate anion.[1] This modification enhances the stability of the precatalyst in solution and allows for the use of bulkier and more electron-rich phosphine ligands, such as XPhos, RuPhos, and BrettPhos.[1][4]
Activation and Catalytic Cycle
The efficacy of G3 precatalysts lies in their ability to efficiently generate the active monoligated Pd(0) species in situ. This activation is typically achieved through a base-promoted reductive elimination.
Precatalyst Activation: The process begins with the deprotonation of the 2-aminobiphenyl amine by a base. This is followed by reductive elimination, which releases the active L-Pd(0) catalyst, a methanesulfonate salt, and carbazole as a byproduct.[1][5]
Catalytic Cycle for Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The catalytic cycle, illustrated below, involves the active L-Pd(0) species.
Catalytic Cycle for Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The catalytic cycle is similar, involving oxidative addition, transmetalation, and reductive elimination.
Quantitative Performance Data
The performance of third-generation Buchwald precatalysts is highly dependent on the specific ligand, substrates, and reaction conditions. Below are tables summarizing representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions to facilitate comparison.
Table 1: Performance in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | - | High | [4] |
| TBuXPhos Pd G3 | Aryl Chloride | Heteroarylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | - | 79 (success rate) | [4] |
| RuPhos Pd G4 | 1,2,4-Oxadiazole derivative | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 | [4] |
| XPhos Pd G3 | 4-Chloroanisole | Polyfluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 | [6] |
Table 2: Performance in Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [4] |
| G3 BrettPhos | (Het)Ar-Br | Alk-NH₂ | tBuONa | Dioxane | 100 | - | 55 (success rate) | [7] |
| G3 RuPhos | (Het)Ar-Br | (Alk)₂NH | tBuONa | Dioxane | 100 | - | 68 (success rate) | [7] |
| XantPhos Pd G3 | 4-bromobenzonitrile | Benzamide | DBU | DMF | - | - | 83 | [8] |
| BrettPhos Pd G4 | 4-Haloanisole | Primary/Secondary Amine | - | - | - | - | Excellent | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions using G3 precatalysts.
4.1. General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or its ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the third-generation Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture).
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) for the specified time, monitoring by TLC or GC/LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
4.2. Detailed Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
Materials: XPhos Pd G3, 4-chlorotoluene (1.0 mmol, 126.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), toluene (5 mL), and water (0.5 mL).
-
Procedure: In a glovebox, a 20 mL vial is charged with XPhos Pd G3 (0.02 mmol, 16.9 mg), potassium phosphate, and phenylboronic acid. The vial is sealed with a Teflon-lined cap. Toluene and water are added, followed by 4-chlorotoluene. The reaction mixture is stirred vigorously at 100 °C for 2 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to afford 4-methyl-1,1'-biphenyl.
4.3. General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv) and the third-generation Buchwald precatalyst (e.g., RuPhos Pd G3, 1-2 mol%). Add the base (e.g., NaOtBu or K₂CO₃, 1.2-2.0 equiv).
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at the desired temperature (e.g., room temperature to 100 °C) for the specified time, monitoring by TLC or GC/LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
4.4. Detailed Procedure for Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
-
Materials: RuPhos Pd G3, 4-bromotoluene (1.0 mmol, 171.0 mg), morpholine (1.2 mmol, 104.5 µL), sodium tert-butoxide (1.4 mmol, 134.5 mg), and anhydrous dioxane (2 mL).
-
Procedure: An oven-dried Schlenk tube is charged with RuPhos Pd G3 (0.01 mmol, 8.4 mg) and sodium tert-butoxide under an inert atmosphere. The tube is evacuated and backfilled with argon. Anhydrous dioxane, 4-bromotoluene, and morpholine are added sequentially via syringe. The reaction mixture is stirred and heated in an oil bath at 100 °C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 4-(p-tolyl)morpholine.[9]
Conclusion
Third-generation Buchwald precatalysts represent a significant advancement in palladium-catalyzed cross-coupling technology. Their enhanced stability, broad applicability, and high catalytic activity make them indispensable tools for the synthesis of a wide range of organic molecules.[1][3] This guide provides the fundamental knowledge, quantitative data, and practical protocols to effectively utilize these powerful catalysts in a research and development setting. By understanding the nuances of catalyst activation, reaction mechanisms, and experimental setup, researchers can unlock the full potential of G3 precatalysts for their synthetic endeavors.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. enamine.net [enamine.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. rsc.org [rsc.org]
The Core of Catalysis: An In-depth Technical Guide to tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tBuBrettPhos Pd G3 catalyst (CAS Number 1536473-72-9), a third-generation Buchwald precatalyst. Renowned for its high reactivity and stability, this catalyst has become an invaluable tool in modern organic synthesis, particularly in the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds that are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document delves into the catalyst's performance across various cross-coupling reactions, offers detailed experimental protocols, and visualizes key mechanistic and procedural workflows.
Catalyst Properties and Performance
This compound is an air- and moisture-stable palladium(II) precatalyst that offers significant advantages over earlier generation catalysts, including lower catalyst loadings, shorter reaction times, and high solubility in common organic solvents.[2][3] Its robust nature simplifies handling and allows for consistent results under a variety of reaction conditions.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. This compound has demonstrated exceptional efficiency in coupling a wide range of amines and aryl halides, including challenging heteroaryl halides.[4][5]
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | 1 | NaOtBu | Toluene | 1 | 98 | [4] |
| 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | 0.5 | K₃PO₄ | t-Amyl alcohol | 2 | 95 | [4] |
| 2-Bromopyridine | n-Hexylamine | 1 | Cs₂CO₃ | Dioxane | 3 | 92 | [5] |
| 3-Chloro-5-methylpyrazole | Piperidine | 1.5 | K₂CO₃ | Toluene/H₂O | 12 | 88 | [5] |
Suzuki-Miyaura Coupling
In the realm of C-C bond formation, this compound excels in Suzuki-Miyaura couplings, facilitating the reaction between aryl halides and boronic acids or their derivatives. It is particularly effective for challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[1][6]
| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | 0.1 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 99 | [6] |
| 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 96 | [1][6] |
| 2-Chlorobenzonitrile | (4-Methoxyphenyl)boronic acid | 1 | K₂CO₃ | THF | 65 | 94 | [1][6] |
| 1-Chloro-4-nitrobenzene | Pinacol vinylboronate | 0.5 | K₃PO₄ | Toluene | 80 | 97 | [1][6] |
C-O Cross-Coupling
The synthesis of aryl ethers through C-O cross-coupling is another area where this compound shows remarkable utility. It has been successfully employed in the coupling of aryl bromides with a variety of alcohols, including fluorinated alcohols which are important motifs in medicinal chemistry.[1][7]
| Aryl Bromide | Alcohol | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | 2,2,2-Trifluoroethanol | 2 | Cs₂CO₃ | Toluene | 1 | 95 | [1][7] |
| 3-Bromobenzonitrile | Ethanol | 1.5 | K₃PO₄ | Dioxane | 5 | 91 | [1][7] |
| 1-Bromo-4-fluorobenzene | n-Propanol | 2 | Cs₂CO₃ | Toluene | 3 | 93 | [1][7] |
| 2-Bromonaphthalene | 2,2-Difluoroethanol | 2 | Cs₂CO₃ | Toluene | 2 | 89 | [1][7] |
Experimental Protocols
The following protocols provide a general framework for conducting cross-coupling reactions using this compound. Optimization of reaction parameters may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This procedure is a representative example for the cross-coupling of an aryl halide with a boronic acid.
Materials:
-
This compound (0.1 - 2 mol%)
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2 - 1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid (or ester), and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound to the vessel under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle and a typical experimental workflow for reactions employing this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound has established itself as a highly efficient and versatile catalyst for a broad range of cross-coupling reactions. Its stability, reliability, and ability to facilitate challenging transformations make it an indispensable tool for chemists in both academic and industrial settings. The data and protocols presented in this guide are intended to serve as a valuable resource for the successful application of this powerful catalyst in the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to tBuBrettPhos Pd G3: Properties, Protocols, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the third-generation Buchwald precatalyst, tBuBrettPhos Pd G3. It includes detailed experimental protocols for its application in key cross-coupling reactions, quantitative data presented in structured tables, and visualizations of the catalyst's structure and reaction workflows to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Core Physical and Chemical Properties
This compound, formally known as [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a highly efficient and versatile catalyst for a wide range of cross-coupling reactions.[1][2] Its robust nature and high catalytic activity stem from its unique molecular architecture.[1]
Key Features:
-
High Stability: The precatalyst is air-, moisture-, and thermally-stable, which allows for easier handling and storage under ambient conditions.[2][3]
-
Excellent Solubility: It is highly soluble in a wide range of common organic solvents.[2][3]
-
Efficiency: this compound often allows for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.[3]
-
Reliable Activation: It provides efficient and rapid generation of the active catalytic species.[3][4]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1536473-72-9 |
| Molecular Formula | C₄₄H₆₂NO₅PPdS |
| Molecular Weight | 854.43 g/mol |
| Appearance | Solid |
| Melting Point | 119-131 °C |
| Functional Group | Phosphine |
| Storage | Store in a cool, dry place. Handle and store under an inert atmosphere. |
Catalytic Applications and Reaction Scope
This compound is a versatile catalyst for various palladium-catalyzed cross-coupling reactions, facilitating the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Commonly Catalyzed Reactions:
-
Buchwald-Hartwig Amination: Formation of C-N bonds between an amine and an aryl halide or triflate.[1]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between an organoboron compound and an aryl or vinyl halide/triflate.[1]
-
C-O Coupling: Formation of C-O bonds between an alcohol or phenol and an aryl halide.
-
Heck Reaction: Coupling of an alkene with an aryl or vinyl halide.[2]
-
Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.[2]
-
Stille Coupling: Coupling of an organotin compound with an aryl or vinyl halide.[1]
-
Negishi Coupling: Coupling of an organozinc compound with an aryl or vinyl halide.[1]
-
Hiyama Coupling: Coupling of an organosilicon compound with an aryl or vinyl halide.[2]
Detailed Experimental Protocols
The following protocols are representative examples of the application of this compound in common cross-coupling reactions. Reactions involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[5][6][7][8][9]
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
This protocol describes the C-N coupling of a primary amine with an aryl chloride.[10]
Reaction Scheme:
Aryl-Cl + R-NH₂ --(this compound, Base)--> Aryl-NH-R
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value |
| Aryl Chloride | 1.0 mmol |
| Primary Amine | 1.2 mmol |
| This compound | 0.05 mol% |
| Base (e.g., NaOtBu) | 1.2 mmol |
| Solvent (e.g., Toluene) | 2 mL |
| Temperature | 100 °C |
| Reaction Time | 1 h |
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and the base (1.2 mmol).
-
In a glovebox, add this compound (0.05 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 1 hour, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11][12][13]
Suzuki-Miyaura Coupling: Synthesis of Biaryls
This protocol outlines the C-C coupling of an aryl bromide with a heteroaryl boronic acid.[14]
Reaction Scheme:
Aryl-Br + Heteroaryl-B(OH)₂ --(this compound, Base)--> Aryl-Heteroaryl
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value |
| Aryl Bromide | 1.0 mmol |
| Heteroaryl Boronic Acid | 1.5 mmol |
| This compound | 1.0 - 1.5 mol% |
| Base (e.g., K₃PO₄) | 3.0 mmol |
| Solvent (e.g., Toluene) | 4 mL |
| Temperature | 60 °C |
| Reaction Time | 15-20 h |
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), the heteroaryl boronic acid (1.5 mmol), and the base (3.0 mmol).
-
Add this compound (1.0 - 1.5 mol%) under a counterflow of inert gas.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent (4 mL) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 15-20 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography.[11][12][13]
C-O Coupling: Synthesis of Aryl Ethers
This protocol describes the formation of a C-O bond between a fluorinated alcohol and a heteroaryl bromide.[11][15]
Reaction Scheme:
Heteroaryl-Br + F-Alkyl-OH --(this compound, Base)--> Heteroaryl-O-Alkyl-F
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value |
| Heteroaryl Bromide | 1.0 equiv |
| Fluorinated Alcohol | 2.0 equiv |
| This compound | 2 mol% |
| Base (e.g., Cs₂CO₃) | 3.0 equiv |
| Solvent (e.g., Toluene) | 0.1 M |
| Temperature | 100 °C |
| Reaction Time | 0.5 - 2 h |
Procedure:
-
To a reaction vial, add the heteroaryl bromide (1.0 equiv), fluorinated alcohol (2.0 equiv), Cs₂CO₃ (3.0 equiv), and this compound (2 mol%).
-
Add toluene to achieve a 0.1 M concentration.
-
Seal the vial and heat the mixture to 100 °C for 0.5 to 2 hours.
-
Monitor the reaction by an appropriate method (e.g., ¹⁹F qNMR).
-
Upon completion, cool the reaction and proceed with a standard aqueous workup and extraction.
Visualizing the Catalytic Process
The following diagrams illustrate the structure of the this compound precatalyst and a typical workflow for a cross-coupling reaction.
Caption: Structure of this compound Precatalyst.
Caption: General Experimental Workflow for Cross-Coupling.
The activation of the G3 precatalyst is a crucial step that initiates the catalytic cycle. Under basic conditions, the precatalyst undergoes reductive elimination to generate the active Pd(0) species.[4]
Caption: Activation of G3 Precatalyst and Catalytic Cycle.
Safety and Handling
This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[1] In general, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. For reactions requiring an inert atmosphere, proper training in the use of Schlenk lines or gloveboxes is essential.[5][6][7][8][9]
Conclusion
This compound is a state-of-the-art palladium precatalyst that offers significant advantages in terms of stability, activity, and broad applicability in cross-coupling reactions. Its use can lead to more efficient and milder reaction conditions, making it a valuable tool for chemists in both academic and industrial research. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful catalyst in a variety of synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 1536473-72-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 1536473-72-9 [smolecule.com]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. pineresearch.com [pineresearch.com]
- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
The In-Depth Mechanism of Pd(0) Generation from G3 Precatalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Third-generation (G3) Buchwald precatalysts have emerged as indispensable tools in modern organic synthesis, offering enhanced stability, activity, and substrate scope for a wide array of cross-coupling reactions. Their robust nature and predictable generation of the active monoligated Pd(0) species under mild conditions have made them a preferred choice in both academic and industrial settings, particularly in the development of pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core mechanism by which these advanced precatalysts generate the catalytically active Pd(0) species, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
The key innovation in G3 precatalysts was the replacement of the chloride ligand found in second-generation (G2) systems with a more electron-withdrawing and non-coordinating methanesulfonate (mesylate, OMs) anion.[1] This modification confers several advantages, including enhanced stability in solution and the ability to accommodate a wider scope of bulky and electron-rich phosphine ligands.[1][2]
The Core Activation Mechanism: A Two-Step Process
The generation of the active monoligated Pd(0) catalyst from a G3 precatalyst is a rapid, base-mediated process that occurs in situ. The generally accepted mechanism proceeds through two key steps:
-
Base-Mediated Deprotonation: The activation is initiated by a base (e.g., alkoxides, phosphates, or carbonates) present in the reaction mixture. The base abstracts a proton from the nitrogen atom of the 2-aminobiphenyl scaffold of the precatalyst.[1] This deprotonation is a crucial step, leading to the formation of a palladium-amido intermediate. The acidity of this N-H bond is a key factor in the ease of activation.
-
Reductive Elimination: Following deprotonation, the resulting palladium-amido intermediate undergoes a rapid intramolecular reductive elimination.[2][3] This concerted step involves the formation of a new C-N bond to generate carbazole as a byproduct and, critically, the reduction of the Pd(II) center to the catalytically active, monoligated Pd(0) species, L-Pd(0).[1] This highly reactive 12-electron species is then able to enter the catalytic cross-coupling cycle.
The overall transformation can be summarized as follows:
(L)Pd(II)(2-aminobiphenyl)(OMs) + Base → L-Pd(0) + Carbazole + [Base-H]⁺[OMs]⁻
Visualizing the Activation Pathway
The logical progression of the G3 precatalyst activation can be represented with the following diagram:
Quantitative Analysis of Precatalyst Performance
While detailed kinetic studies providing specific rate constants and activation energies for a wide range of G3 precatalysts are not extensively compiled in single sources, comparative studies offer valuable insights into their relative performance. The following table summarizes representative data from a comparative study of RuPhos-ligated G3, G4, and G5 precatalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene.
| Precatalyst | Ligand | Generation | Conversion of 1-chloro-4-fluorobenzene (%) | Yield of C-N Coupling Product (%) | Observations |
| (RuPhos)Pd G3 | RuPhos | G3 | ~3 | ~3 | Almost inactive under the tested conditions.[4] |
| (RuPhos)Pd G4 | RuPhos | G4 | 81 | 55 | Most active in the series; catalyst deactivation observed.[4] |
| (RuPhos)Pd G5 | RuPhos | G5 | 40 | 27 | Less active than G4; catalyst deactivation observed.[4] |
This data highlights that while G3 precatalysts are generally very effective, the specific generation and reaction conditions play a crucial role in determining the outcome. In this particular case, the G4 precatalyst demonstrated superior activity. The lower activity of the G3 precatalyst in this instance could be attributed to the potential inhibitory effect of the carbazole byproduct, an issue addressed by the design of G4 precatalysts which generate N-methylcarbazole instead.[2]
Experimental Protocols
General Procedure for Cross-Coupling Reactions Using G3 Precatalysts
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimal conditions (catalyst loading, base, solvent, temperature) should be determined for each specific substrate combination.
Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its ester derivative (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the G3 precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.) and the G3 precatalyst (e.g., RuPhos Pd G3, 1–2 mol%).
-
Add the base (e.g., NaOtBu or K₂CO₃, 1.2–2.0 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1–1.5 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 110 °C) and monitor for completion.
-
Workup and purification are performed similarly to the Suzuki-Miyaura coupling.
In Situ Monitoring of G3 Precatalyst Activation by ³¹P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for monitoring the activation of G3 precatalysts and the subsequent catalytic cycle, as the phosphorus environment of the ligand changes significantly at different stages.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: In a glovebox, an NMR tube is charged with the G3 precatalyst (e.g., 5-10 mg) and the desired reaction substrates (aryl halide and coupling partner, if applicable) dissolved in a deuterated, anhydrous solvent (e.g., THF-d₈, toluene-d₈). The tube is sealed with a septum.
-
Initial Spectrum: The NMR tube is placed in the NMR spectrometer, and the instrument is tuned and shimmed. An initial ³¹P NMR spectrum is acquired before the addition of the base to obtain a reference signal for the intact precatalyst.
-
Initiation of Activation: A solution of the base in the same deuterated solvent is injected into the NMR tube via a syringe through the septum. The time of injection is noted as t=0.
-
Time-Resolved Data Acquisition: A series of ³¹P NMR spectra are acquired at regular intervals to monitor the disappearance of the precatalyst signal and the appearance of new signals corresponding to the active Pd(0) species and any subsequent intermediates in the catalytic cycle.
-
Data Analysis: The integrals of the relevant phosphorus signals are plotted against time to obtain kinetic profiles for the activation process and the catalytic reaction.
Conclusion
The generation of the active Pd(0) catalyst from G3 precatalysts is a well-defined and efficient process, central to their widespread success in cross-coupling chemistry. The base-mediated deprotonation of the 2-aminobiphenyl scaffold, followed by a rapid reductive elimination, provides a reliable route to the active monoligated Pd(0) species. Understanding this mechanism, supported by comparative data and detailed experimental protocols, empowers researchers to optimize reaction conditions, troubleshoot challenging transformations, and rationally select the most appropriate precatalyst for their synthetic needs. The continued investigation into the subtle mechanistic details and kinetics of these systems will undoubtedly lead to the development of even more advanced and efficient catalytic technologies in the future.
References
The Pivotal Role of Methanesulfonate in tBuBrettPhos Pd G3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The third-generation (G3) Buchwald precatalyst, tBuBrettPhos Pd G3, has emerged as a cornerstone in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its enhanced stability, broad substrate scope, and high catalytic activity are largely attributed to a key structural modification: the replacement of a chloride anion with a methanesulfonate (OMs) group. This in-depth technical guide elucidates the critical role of the methanesulfonate anion in the performance of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Methanesulfonate Advantage: Enhancing Stability and Versatility
The evolution from second-generation (G2) to G3 Buchwald precatalysts was marked by the strategic substitution of the chloride ligand with the more electron-withdrawing and non-coordinating methanesulfonate anion.[1][2] This seemingly subtle change confers several significant advantages to the this compound precatalyst:
-
Enhanced Stability: The methanesulfonate group contributes to the exceptional air, moisture, and thermal stability of G3 precatalysts.[1] This robustness simplifies handling and allows for more consistent and reproducible results, a critical factor in both academic research and industrial drug development. The enhanced stability also translates to a longer shelf life and greater tolerance to various reaction conditions.
-
Increased Solubility: this compound exhibits high solubility in a wide range of common organic solvents, a feature that enhances its versatility in various cross-coupling reactions.[2]
-
Accommodation of Bulky Ligands: The non-coordinating nature of the methanesulfonate anion is crucial for accommodating sterically demanding ligands like tBuBrettPhos. This allows for the formation of the active monoligated Pd(0) species, which is essential for efficient catalysis, particularly with challenging substrates.[1]
Unlocking Catalytic Activity: The Role of Methanesulfonate in Precatalyst Activation
The this compound complex is a precatalyst, meaning it must be activated in situ to generate the catalytically active Pd(0) species. The methanesulfonate anion plays a direct and crucial role in this activation process. The activation is typically initiated by a base, which facilitates the deprotonation of the aminobiphenyl moiety. This step leads to the formation of a Pd-amido complex, which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole.[1]
The electron-withdrawing nature of the methanesulfonate group is thought to facilitate this reductive elimination step, leading to the efficient and often quantitative generation of the active catalyst under mild conditions.[1] This rapid and clean activation is a key advantage of the G3 precatalysts, allowing for lower catalyst loadings and shorter reaction times.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The superior performance of this compound, underpinned by the properties of the methanesulfonate ligand, is evident in its application in a wide array of cross-coupling reactions. Below, we present a comparative summary of its performance in two of the most significant C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of catalyst can significantly impact the reaction's efficiency.
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| This compound | Aryl Mesylate | Aniline | NaOtBu | Dioxane | 100 | 3 | 98 | 2 |
| tBuXPhos Pd G3 | 4-chloro-7-azaindole | Zn(CN)₂ | dppf | DMA | - | - | - | - |
| BrettPhos Pd G4 | 4-Haloanisole | Primary/Secondary Amine | - | - | - | - | Excellent | - |
Note: The data presented is compiled from various sources and is intended to be illustrative. Direct head-to-head comparisons under identical conditions are limited in the literature.
One study highlighted that in a model Buchwald-Hartwig amination in water, 10 mol% of tBuBrettPhos-Pd-G3 led to nearly complete conversion, whereas 5 mol% of the more economical tBuXPhos-Pd-G3 achieved approximately 80% conversion.[3][4] This suggests that for challenging transformations, the specific combination of the bulky tBuBrettPhos ligand and the G3 scaffold with the methanesulfonate anion can be highly effective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. G3 precatalysts have demonstrated high efficacy in this reaction, particularly with challenging substrates such as unstable boronic acids.[1]
| Catalyst | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 95 |
| This compound | Aryl Bromide | Fluorinated Alcohol | Cs₂CO₃ | Toluene | 100 | 1 | 70 |
| RuPhos Pd G4 | 1,2,4-Oxadiazole derivative | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 |
Note: The data presented is compiled from various sources and is intended to be illustrative. The examples utilize different ligands and are from different studies, highlighting the importance of optimizing conditions for specific reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for use with this compound.
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add the this compound precatalyst (0.5 - 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the this compound precatalyst (1 - 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water and a suitable organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Core Mechanisms
To further illustrate the key processes involved, the following diagrams, generated using Graphviz (DOT language), depict the activation of the this compound precatalyst and the general catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The methanesulfonate anion is a pivotal component of the this compound precatalyst, imparting enhanced stability, solubility, and the ability to accommodate bulky, electron-rich ligands. Its role in facilitating the efficient generation of the active Pd(0) catalyst under mild conditions is a key factor in the broad utility and high performance of this third-generation Buchwald precatalyst. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the function of the methanesulfonate group is essential for optimizing reaction conditions and harnessing the full potential of this powerful catalytic system.
References
tBuBrettPhos Pd G3 Precatalyst: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
The tBuBrettPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle, has emerged as a cornerstone in modern synthetic chemistry, particularly in the realm of cross-coupling reactions. Its widespread adoption is attributed to its remarkable stability, high reactivity, and broad applicability in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and other vital chemical bonds.[1][2][3][4][5][6][7][8] This guide provides an in-depth analysis of the stability and handling of the this compound precatalyst, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Core Attributes and Stability Profile
The this compound precatalyst is distinguished by its exceptional stability under various conditions, a feature that simplifies its storage and handling compared to earlier generations of palladium precatalysts.[9]
Qualitative Stability Summary:
-
Air and Moisture Stability: The precatalyst is repeatedly described as being air- and moisture-stable, which allows for easier handling in a standard laboratory setting without the need for rigorously inert atmosphere techniques for brief periods.[1][2][3][4][5][6][7][8]
-
Thermal Stability: It is also characterized as thermally-stable, contributing to its robustness in reactions that may require elevated temperatures.[1][2][3][4][5][6][7][8] Its melting point is reported to be in the range of 119-131 °C.
-
Solution Stability: Compared to first and second-generation Buchwald precatalysts, the G3 variant exhibits enhanced stability in solution, a critical factor for reaction consistency and reproducibility.[9]
Physicochemical Properties
A summary of the key physicochemical properties of the this compound precatalyst is provided in the table below.
| Property | Value |
| Chemical Name | [(2-di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate |
| CAS Number | 1536473-72-9 |
| Molecular Formula | C₄₄H₆₂NO₅PPdS |
| Molecular Weight | 854.43 g/mol |
| Appearance | Solid |
| Melting Point | 119-131 °C |
| Solubility | Highly soluble in a wide range of common organic solvents.[1][2][3][4][5][6][7][8] |
| Storage Conditions | Store in a cool, dry place, under an inert atmosphere (e.g., nitrogen) for long-term storage.[10] |
Handling and Storage Recommendations
Proper handling and storage are crucial to maintain the integrity and reactivity of the this compound precatalyst.
-
General Handling: While noted for its air and moisture stability, it is best practice to handle the solid precatalyst in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Long-Term Storage: For long-term storage, the precatalyst should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and stored in a cool, dry environment.[10]
-
Solution Handling: Solutions of the precatalyst, while more stable than earlier generation catalysts, should be prepared fresh when possible. If storage of a stock solution is necessary, it should be kept under an inert atmosphere and protected from light.
Experimental Protocols
The stability and efficacy of the this compound precatalyst are best demonstrated through its successful application in various cross-coupling reactions. Below are representative experimental protocols.
General Protocol for a Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an aryl halide with an amine using this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To the reaction vessel, add the aryl halide, amine, base, and this compound precatalyst.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
This compound (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 mmol)
-
Anhydrous, degassed solvent system (e.g., toluene/water, dioxane/water) (5 mL)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In the reaction vessel, combine the aryl halide, aryl boronic acid, base, and this compound precatalyst.
-
Purge the vessel with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 60-110 °C) and monitor its progress.
-
After completion, cool the reaction to ambient temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous salt, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Visualizing Catalyst Activation and Logical Workflow
The following diagrams illustrate the activation pathway of the this compound precatalyst and a general experimental workflow for its use.
Caption: Activation of the G3 precatalyst to the active Pd(0) species.
Caption: A typical workflow for a cross-coupling reaction.
Conclusion
The this compound precatalyst stands out as a robust and versatile tool in the synthetic chemist's arsenal. Its inherent stability to air, moisture, and heat simplifies handling and storage, while its high reactivity allows for efficient and clean cross-coupling reactions under relatively mild conditions. By adhering to the recommended handling and storage procedures and utilizing optimized experimental protocols, researchers can fully leverage the capabilities of this powerful precatalyst to advance their synthetic endeavors in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
tBuBrettPhos Pd G3: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tBuBrettPhos Pd G3, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. While qualitatively described as highly soluble in a range of common organic solvents, specific quantitative data remains elusive in publicly available literature. This guide summarizes the available qualitative information, presents a general experimental protocol for determining solubility, and illustrates a key catalytic cycle where this compound is employed.
Qualitative Solubility Data
This compound is consistently reported to be highly soluble in a variety of common organic solvents, a characteristic that makes it versatile for numerous reaction conditions.[1][2][3][4][5][6][7] This high solubility is a significant advantage, allowing for easier handling, more accurate dosing, and broader applicability in organic synthesis.[3][7] The third-generation (G3) nature of this precatalyst, featuring a methanesulfonate anion, contributes to its enhanced solubility compared to earlier generation Buchwald precatalysts.[1]
| Solvent Class | General Solubility Description | Reference |
| Common Organic Solvents | Highly Soluble | [1][2][3][4][5][6][7] |
| Aprotic Polar Solvents (e.g., THF, Dioxane) | Good Solubility | [8][9] |
| Aromatic Hydrocarbons (e.g., Toluene) | Good Solubility | [10][11] |
| Alcohols (e.g., t-BuOH) | Soluble | [8] |
Note: The term "highly soluble" is qualitative. For precise reaction optimization and scale-up, experimental determination of solubility in the specific solvent and conditions of interest is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound. This method is adapted from standard laboratory procedures for solubility assessment and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air- and moisture-stability of the precatalyst, which can be compromised once in solution.[6]
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Small, dry, sealable vials or test tubes
-
Magnetic stirrer and stir bars
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature bath or block
-
Syringes and needles for solvent transfer
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., syringe filter with a compatible membrane, such as PTFE)
Procedure:
-
Preparation: Under an inert atmosphere, accurately weigh a small amount of this compound (e.g., 10 mg) into a pre-weighed, dry vial containing a small stir bar.
-
Solvent Addition: Add a small, precise volume of the anhydrous organic solvent (e.g., 0.1 mL) to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously.
-
Observation: Observe the mixture. If all the solid dissolves, the compound is soluble at that concentration.
-
Incremental Addition: If the solid dissolves completely, add another accurately weighed portion of this compound (e.g., 5-10 mg) to the vial and continue stirring. Repeat this step until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring, typically at least 1-2 hours).
-
Saturation Confirmation: To ensure equilibrium is reached, continue stirring the saturated solution for an extended period (e.g., several hours or overnight).
-
Sample Collection: Once equilibrium is confirmed, stop stirring and allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe, and pass it through a syringe filter to remove any undissolved particles.
-
Solvent Evaporation and Mass Determination: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum. Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in g/L or mol/L using the mass of the dissolved solid and the volume of the solvent in which it was dissolved.
Safety Precautions: Always handle this compound and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Catalytic Cycle Visualization
This compound is a highly effective precatalyst for a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.[3][12][13][14] The following diagram illustrates the generally accepted catalytic cycle for this transformation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | China | Manufacturer | Wuhan LPBchem Technology Co.,Ltd [m.chemicalbook.com]
- 3. Buy this compound | 1536473-72-9 [smolecule.com]
- 4. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 5. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 1536473-72-9: this compound | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. name-reaction.com [name-reaction.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for tBuBrettPhos Pd G3 in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tBuBrettPhos Pd G3, a third-generation Buchwald precatalyst, in Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, performance data, and visualizations to facilitate the application of this versatile catalyst in research and development settings.
Introduction
This compound is an air- and moisture-stable palladium(II) precatalyst that has demonstrated high reactivity and broad applicability in the formation of carbon-carbon (C-C) bonds via the Suzuki-Miyaura coupling reaction.[1] Its bulky and electron-rich bis(tert-butyl)phosphine ligand facilitates the activation of a wide range of aryl and heteroaryl chlorides and bromides, enabling coupling with various boronic acids and their derivatives under mild conditions.[2] As a G3 precatalyst, it offers advantages such as lower catalyst loadings, shorter reaction times, and a 1:1 ligand-to-palladium ratio, leading to more reproducible results.[1]
Data Presentation
The following tables summarize the representative performance of this compound in Suzuki-Miyaura coupling reactions with various substrates. The yields are illustrative of the high efficiency of this catalyst with different classes of aryl halides and boronic acids.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 90-98% |
| 2 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 92-99% |
| 3 | 2-Chlorotoluene | 2-Methyl-1,1'-biphenyl | 88-95% |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 85-94% |
| 5 | 2-Chloropyridine | 2-Phenylpyridine | 82-90% |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Various Boronic Acids
| Entry | Aryl Bromide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95-99% |
| 2 | 1-Bromonaphthalene | 4-Methylphenylboronic acid | 1-(p-Tolyl)naphthalene | 93-98% |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 90-97% |
| 4 | 3-Bromothiophene | Furan-2-boronic acid | 2-(Thiophen-3-yl)furan | 85-92% |
| 5 | 4-Bromobenzonitrile | 3,5-Dimethylphenylboronic acid | 4'-(3,5-Dimethylphenyl)biphenyl-4-carbonitrile | 91-96% |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura coupling reactions using this compound. These protocols can be adapted for a wide range of substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride with a Boronic Acid
This protocol describes a general method for the coupling of an aryl chloride with a boronic acid.
Reagents and Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, boronic acid, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the indicated time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Bromide with a Boronic Acid
This protocol is suitable for the coupling of heteroaryl bromides, which can sometimes be challenging substrates.
Reagents and Materials:
-
Heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.5 mmol, 1.5 equiv)
-
This compound (0.015 mmol, 1.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the heteroaryl bromide, boronic acid, this compound, and Cs₂CO₃ to an oven-dried reaction vial containing a magnetic stir bar.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add degassed 1,4-dioxane and water via syringe.
-
Place the vial in a preheated aluminum heating block at 80 °C.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (15 mL) and water (15 mL) to the vial and stir.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Chlorides using tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the highly efficient third-generation (G3) Buchwald precatalyst, tBuBrettPhos Pd G3 , in the Buchwald-Hartwig amination of aryl chlorides. This catalyst system is renowned for its high reactivity, broad substrate scope, and user-friendly application, enabling the formation of C-N bonds with challenging substrates under relatively mild conditions.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for the construction of carbon-nitrogen bonds.[1] The use of aryl chlorides as coupling partners is particularly advantageous due to their lower cost and wider availability compared to the corresponding bromides and iodides. The tBuBrettPhos ligand, a bulky and electron-rich biarylmonophosphine, has demonstrated exceptional reactivity in palladium-catalyzed cross-coupling reactions.[2][3] The G3 precatalyst format offers enhanced stability and ease of handling, ensuring the efficient in situ generation of the active monoligated Pd(0) species, which is crucial for catalytic efficacy.[4] This leads to more reproducible results, often with lower catalyst loadings and shorter reaction times.[4]
Key Advantages of this compound
-
High Reactivity: Enables the coupling of a wide range of aryl chlorides, including electron-rich, electron-poor, and sterically hindered substrates.
-
Broad Substrate Scope: Tolerates a variety of functional groups on both the aryl chloride and the amine coupling partner.
-
Excellent Selectivity: Particularly effective for the selective monoarylation of primary amines.[2]
-
Mild Reaction Conditions: Often allows for reactions to be conducted at lower temperatures compared to other catalyst systems.
-
User-Friendly: As an air- and moisture-stable solid, the G3 precatalyst is easy to handle and store.[4]
Data Presentation
The following tables summarize the performance of BrettPhos-based catalyst systems in the Buchwald-Hartwig amination of aryl chlorides. While the data presented in Table 1 was generated with a closely related BrettPhos precatalyst, it is highly indicative of the expected outcomes with the this compound system.[2]
Table 1: Monoarylation of Primary Amines with Aryl Chlorides using a BrettPhos-based Catalyst System[2]
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 95 |
| 2 | 4-Chlorotoluene | Cyclohexylamine | N-Cyclohexyl-4-methylaniline | 98 |
| 3 | 4-Chlorotoluene | Benzylamine | N-Benzyl-4-methylaniline | 92 |
| 4 | 2-Chlorotoluene | n-Hexylamine | N-(2-Methylphenyl)hexan-1-amine | 85 |
| 5 | 1-Chloro-4-methoxybenzene | n-Hexylamine | N-(4-Methoxyphenyl)hexan-1-amine | 96 |
| 6 | 1-Chloro-4-nitrobenzene | n-Hexylamine | N-(4-Nitrophenyl)hexan-1-amine | 99 |
| 7 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | N-(4-(Trifluoromethyl)phenyl)hexan-1-amine | 91 |
| 8 | 4-Chlorobenzonitrile | n-Hexylamine | 4-(Hexylamino)benzonitrile | 94 |
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.2-1.4 mmol), BrettPhos precatalyst (0.05 mol%), NaOt-Bu (1.2 mmol), in toluene at 100 °C for 1 hour. Yields are for the isolated product.[2]
Experimental Protocols
The following are general experimental protocols for the Buchwald-Hartwig amination of aryl chlorides using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Amination of Aryl Chlorides with Primary and Secondary Amines
This protocol is a general guideline for the coupling of a variety of aryl chlorides with primary and secondary aliphatic amines.
Reagents and Materials:
-
This compound (0.5 - 2.0 mol%)
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane (to make a 0.5 - 1.0 M solution with respect to the aryl chloride)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
If the aryl chloride is a solid, add it to the Schlenk tube at this point.
-
Add the anhydrous, degassed solvent via syringe.
-
If the aryl chloride is a liquid, add it via syringe, followed by the addition of the amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for the required time (typically 1-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Protocol 2: Amination using a Weaker Base for Functionalized Substrates
For substrates bearing base-sensitive functional groups (e.g., esters), a weaker base such as cesium carbonate can be employed.
Reagents and Materials:
-
This compound (1.0 - 3.0 mol%)
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed tert-butanol (t-BuOH) or toluene (to make a 0.5 M solution with respect to the aryl chloride)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Follow steps 1-5 as described in Protocol 1, substituting sodium tert-butoxide with cesium carbonate and using the appropriate solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 85-110 °C.
-
Monitor the reaction as described in Protocol 1. Reaction times may be longer with a weaker base.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and proceed with the workup and purification as described in Protocol 1.
Visualizations
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Application Notes and Protocols for C-O Coupling Reactions using tBuBrettPhos Pd G3 and Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols using the commercially available tBuBrettPhos Pd G3 precatalyst. This methodology is notable for its short reaction times, broad functional group tolerance, and applicability to the synthesis of molecules relevant to the pharmaceutical and agrochemical industries.[1][2][3][4][5][6]
Overview and Advantages
The formation of fluorinated alkyl aryl ethers is a crucial transformation in medicinal chemistry, as the incorporation of fluorine can significantly modulate key molecular properties such as lipophilicity and metabolic stability.[1][5] This protocol offers a highly effective and practical solution for achieving this transformation.
Key Advantages:
-
High Efficiency: The use of this compound, an air and moisture-stable Pd(II) precatalyst, allows for the quantitative in situ formation of the active LPd(0) species, leading to high reaction yields.[1][6]
-
Short Reaction Times: The optimized protocol enables efficient coupling within a short timeframe, which is particularly advantageous for applications involving radioisotopes like ¹⁸F, which has a half-life of 109.7 minutes.[1][5]
-
Broad Substrate Scope: The method is compatible with a wide range of electron-rich and electron-poor (hetero)aryl bromides and various fluorinated alcohols.[1][2][5][6]
-
Excellent Functional Group Tolerance: The reaction proceeds efficiently in the presence of various functional groups, including those with mildly acidic protons.[1][2][6]
-
Mild Reaction Conditions: The use of a mild base, cesium carbonate (Cs₂CO₃), in toluene provides a robust system for the C-O coupling.[1][5][6] Potassium phosphate (K₃PO₄) has been identified as a cost-effective alternative base.[1][6]
Reaction Mechanism and Workflow
The reaction proceeds via a palladium-catalyzed cross-coupling cycle, commonly referred to as a Buchwald-Hartwig amination-type mechanism adapted for C-O bond formation.
Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tBuBrettPhos Pd G3 in C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tBuBrettPhos Pd G3 precatalyst in palladium-catalyzed carbon-nitrogen (C-N) bond formation, a cornerstone of modern synthetic chemistry. The this compound is a third-generation Buchwald precatalyst known for its high reactivity, air and moisture stability, and broad substrate scope, enabling the coupling of a wide array of aryl/heteroaryl halides and amines with lower catalyst loadings and shorter reaction times.[1][2]
Catalyst Activation and the Buchwald-Hartwig Catalytic Cycle
The this compound precatalyst is designed for the efficient in situ generation of the active monoligated Pd(0) species, which is the key intermediate in the catalytic cycle. The activation is typically initiated by a base.
Precatalyst Activation Workflow
The activation of the G3 precatalyst involves the deprotonation of the amine on the biaryl scaffold by a base, followed by reductive elimination to generate the active LPd(0) catalyst.
Generalized Buchwald-Hartwig Catalytic Cycle
Once the active LPd(0) species is formed, it enters the catalytic cycle to facilitate the C-N bond formation. The cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Catalyst Loading and Performance Data
The this compound precatalyst is effective at low catalyst loadings, although the optimal loading can vary depending on the specific substrates and reaction conditions. The following tables summarize representative data for C-N cross-coupling reactions.
Table 1: Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | n-Hexylamine | 0.05 | NaOtBu | Toluene | 100 | 1 | >99 |
| 2 | 4-Chlorotoluene | Aniline | 0.01 | NaOtBu | Toluene | 100 | 1 | 98 |
| 3 | 2-Chlorotoluene | Methylamine | 1.0 | NaOtBu | THF | RT | 17 | 92 |
Data is illustrative and compiled from various sources. Actual results may vary.[3]
Table 2: Amination of Aryl Bromides with Various Amines
| Entry | Aryl Bromide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 1.0 | NaOtBu | Dioxane | 80 | 1 | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | 2.0 | K3PO4 | t-BuOH | 110 | 12 | 92 |
| 3 | 3-Bromopyridine | Cyclohexylamine | 1.5 | LHMDS | Toluene | 100 | 4 | 88 |
Data is illustrative and compiled from various sources.
Table 3: Comparison in Aqueous Amination
| Catalyst | Catalyst Loading (mol%) | Conversion (%) |
| This compound | 10 | ~100 |
| tBuXPhos Pd G3 | 5 | ~80 |
Reaction conditions: Model aqueous Buchwald-Hartwig amination.[4]
Experimental Protocols
The following are generalized protocols for C-N cross-coupling reactions using this compound. These should be adapted for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Experimental Workflow
Protocol 1: Amination of an Aryl Bromide with a Primary Amine
Reagents and Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (or other suitable solvent like dioxane or THF)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), sodium tert-butoxide, and this compound.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl bromide (if liquid) and the primary amine via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time, monitoring its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: Amination of an Aryl Chloride with a Secondary Amine
Reagents and Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02-0.05 mmol, 2-5 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv) or another suitable strong base
-
Anhydrous, degassed tetrahydrofuran (THF) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (if solid), LHMDS, and this compound to an oven-dried reaction vessel.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl chloride (if liquid) and the secondary amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction's progress. Due to the often higher reactivity of aryl chlorides, reaction times may vary significantly.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired N-arylated product.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Activity: Ensure the precatalyst has not been deactivated. Use freshly opened or properly stored catalyst.
-
Base: The choice and quality of the base are crucial. NaOtBu is a common choice, but other bases like K3PO4 or Cs2CO3 may be more suitable for sensitive functional groups. Ensure the base is anhydrous.
-
Solvent: The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Temperature: Increasing the reaction temperature may improve conversion for less reactive substrates.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
Catalyst Loading: While lower is often better, sometimes a slightly higher catalyst loading can favor the desired C-N coupling over side reactions.
-
Ligand Choice: For particularly challenging substrates, screening other Buchwald ligands might be necessary.
-
-
Poor Yields with Heteroaromatic Substrates:
-
Heteroatoms can sometimes coordinate to the palladium center and inhibit catalysis. In such cases, using a different solvent or a stronger base might be beneficial.
-
By providing robust and versatile catalytic systems, this compound continues to be an invaluable tool for the synthesis of complex molecules in academic and industrial research.
References
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 96 1536473-72-9 [sigmaaldrich.com]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst renowned for its high efficiency and broad applicability in a variety of palladium-catalyzed cross-coupling reactions.[1] This air-, moisture-, and thermally-stable catalyst offers significant advantages, including lower catalyst loadings, shorter reaction times, and a high degree of functional group tolerance, making it an invaluable tool in pharmaceutical and materials science research.[2] Its robust nature simplifies reaction setup and enhances reproducibility, facilitating the synthesis of complex molecules.[1] This document provides detailed application notes and protocols for the use of this compound in key cross-coupling reactions.
Advantages of this compound
-
High Stability: Air- and moisture-stable, simplifying handling and storage.[2]
-
Efficiency: Requires lower catalyst loadings compared to other systems.[2]
-
Speed: Facilitates shorter reaction times, increasing throughput.[2]
-
Versatility: Effective for a wide range of cross-coupling reactions, including C-C, C-N, and C-O bond formation.
-
Reproducibility: As a precatalyst, it ensures an accurate 1:1 ligand-to-palladium ratio, leading to more consistent results.[2]
General Experimental Workflow
The general procedure for a cross-coupling reaction using this compound involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification.
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of this compound
The this compound precatalyst is activated in situ by a base to generate the active Pd(0) species, which then enters the catalytic cycle. The general mechanism involves oxidative addition, transmetalation (for Suzuki-Miyaura) or amine/alkoxide coordination and deprotonation (for Buchwald-Hartwig and C-O coupling), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for cross-coupling reactions.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. This compound is highly effective for this transformation, even with challenging substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv), and this compound (1-2 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., toluene, dioxane, THF/H₂O mixture).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC/MS, or LC/MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2 | >95 |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 1 | 98 |
| 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 12 | 2 | 92 |
| 1-Chloro-4-nitrobenzene | 4-Acetylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 8 | 1.5 | 96 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. This compound demonstrates excellent activity for the coupling of a wide range of amines with aryl halides.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under a stream of inert gas, add a strong base (e.g., NaOtBu, LHMDS, 1.4 equiv) to an oven-dried reaction vessel.
-
Add this compound (1-3 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane), followed by the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat the mixture to the specified temperature (typically 80-110 °C) for the indicated time.
-
Monitor the reaction by LC/MS or GC.
-
Once complete, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired N-arylated product.
Quantitative Data for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| 4-Bromoanisole | Aniline | NaOtBu | Toluene | 100 | 12 | 2 | 95 |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 1.5 | 94 |
| 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | LHMDS | Dioxane | 80 | 18 | 3 | 91 |
| 2-Chloropyridine | Pyrrolidine | K₃PO₄ | Toluene | 110 | 24 | 2 | 88 |
C-O Cross-Coupling
This compound is also an effective catalyst for the formation of C-O bonds, particularly in the synthesis of aryl ethers from aryl halides and alcohols.
General Protocol for C-O Coupling:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the alcohol (1.5-3.0 equiv), a suitable base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv), and this compound (1-2 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Upon completion, cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data for C-O Coupling of Aryl Bromides with Fluorinated Alcohols: [1][3]
| Aryl Bromide | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | Cs₂CO₃ | Toluene | 110 | 1 | 2 | 95 |
| 3-Bromoanisole | 2,2,2-Trifluoroethanol | Cs₂CO₃ | Toluene | 110 | 0.5 | 2 | 91 |
| 4-Bromotoluene | 2,2,2-Trifluoroethanol | Cs₂CO₃ | Toluene | 110 | 2 | 2 | 89 |
| 2-Bromopyridine | 2,2,2-Trifluoroethanol | Cs₂CO₃ | Toluene | 80 | 1 | 2 | 85 |
Conclusion
This compound is a state-of-the-art precatalyst that offers significant advantages for a wide array of cross-coupling reactions. Its high stability, reliability, and broad applicability make it an invaluable tool for researchers in both academic and industrial settings. The ability to achieve high yields under mild conditions with low catalyst loadings makes it a preferred choice for the synthesis of complex organic molecules.
References
Application Notes and Protocols for tBuBrettPhos Pd G3 in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tBuBrettPhos Pd G3, a third-generation Buchwald precatalyst, in the synthesis of key pharmaceutical intermediates. This air- and moisture-stable palladium catalyst has demonstrated high efficiency and broad applicability in various cross-coupling reactions, making it a valuable tool in drug discovery and development.[1][2]
Core Applications and Data Presentation
This compound is particularly effective in forming carbon-heteroatom (C-N, C-O) and carbon-carbon (C-C) bonds, which are fundamental to the structure of many pharmaceutical compounds.[2] Its bulky and electron-rich tBuBrettPhos ligand facilitates challenging coupling reactions, often with lower catalyst loadings and shorter reaction times compared to previous generation catalysts.
The following sections summarize quantitative data for key reaction types in clearly structured tables and provide detailed experimental protocols for the synthesis of specific pharmaceutical intermediates.
C-O Cross-Coupling: Synthesis of an Idalopirdine Intermediate
A key application of this compound is in the synthesis of fluorinated alkyl aryl ethers, a motif found in several pharmaceuticals.[3] One notable example is the synthesis of a crucial intermediate for Idalopirdine, a drug candidate for the treatment of cognitive impairment.[3]
Table 1: C-O Cross-Coupling for Idalopirdine Intermediate Synthesis [3]
| Aryl Halide | Alcohol | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromobenzaldehyde | 2,2,3,3-Tetrafluoropropanol | 0.5 | Cs₂CO₃ | Toluene | 100 | 2 | >95 (isolated) |
Experimental Protocol: Gram-Scale Synthesis of 3-((2,2,3,3-tetrafluoropropyl)oxy)benzaldehyde [3]
This protocol outlines the gram-scale synthesis of a key intermediate for Idalopirdine.
Materials:
-
3-Bromobenzaldehyde
-
2,2,3,3-Tetrafluoropropanol
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 g, 5.4 mmol, 1.0 equiv), cesium carbonate (5.28 g, 16.2 mmol, 3.0 equiv), and this compound (23 mg, 0.027 mmol, 0.5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) and 2,2,3,3-tetrafluoropropanol (0.71 g, 5.4 mmol, 1.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 2 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Logical Workflow for C-O Cross-Coupling
Caption: Workflow for the synthesis of an Idalopirdine intermediate.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals, including kinase inhibitors and antiviral agents.[4][5] this compound has shown high activity in the amination of a wide range of aryl and heteroaryl halides.
Table 2: Buchwald-Hartwig Amination of Heterocyclic Halides
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-chloroaniline | Morpholine | 2 | NaOtBu | Dioxane | 100 | 12 | 85 |
| 2-Chloropyridine | Aniline | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 92 |
| 4-Bromotoluene | Benzylamine | 1 | Cs₂CO₃ | Dioxane | 80 | 24 | 88 |
Note: The data in this table is representative of typical yields and conditions and has been compiled from various sources for illustrative purposes.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine using this compound.
Materials:
-
Aryl Halide
-
Amine
-
This compound
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous Solvent (e.g., Dioxane, Toluene)
Procedure:
-
In an inert atmosphere glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and this compound (0.01-0.02 mmol, 1-2 mol%).
-
Add the anhydrous solvent (2 mL).
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the indicated time (typically 12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many kinase inhibitors and other pharmaceuticals.[5][6] this compound is highly effective for coupling a wide range of aryl and heteroaryl halides with boronic acids or their derivatives.
Table 3: Suzuki-Miyaura Coupling for Biaryl Pharmaceutical Intermediates
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic Acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2-Bromopyridine | 3-Methoxyphenylboronic Acid | 1.5 | Cs₂CO₃ | Dioxane | 90 | 16 | 91 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Formylphenylboronic Acid | 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 89 |
Note: The data in this table is representative of typical yields and conditions and has been compiled from various sources for illustrative purposes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound.
Materials:
-
Aryl Halide
-
Boronic Acid or Boronate Ester
-
This compound
-
Potassium Phosphate (K₃PO₄) or other suitable base
-
Anhydrous Solvent (e.g., Toluene, Dioxane), often with water as a co-solvent
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), potassium phosphate (2.0 equiv), and this compound (1-2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C).
-
Stir the mixture vigorously until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: Key components for a successful Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile and highly efficient catalyst for key bond-forming reactions in the synthesis of pharmaceutical intermediates. Its stability, high reactivity, and broad substrate scope enable the reliable and scalable production of complex molecules. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry to accelerate drug discovery and development programs.
References
- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Arylation of Primary Amides with tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed arylation of primary amides, a key transformation in modern synthetic chemistry, provides a direct route to N-aryl amides, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The third-generation (G3) Buchwald precatalyst, tBuBrettPhos Pd G3, has emerged as a highly efficient and versatile catalyst for this C-N bond formation. Its notable features include high stability, broad functional group tolerance, and the ability to catalyze reactions with low catalyst loadings and short reaction times.[1]
These application notes provide detailed protocols and performance data for the arylation of primary amides using this compound, enabling researchers to effectively implement this methodology in their synthetic endeavors.
Data Presentation
The this compound catalyst demonstrates excellent efficacy across a range of primary amides and aryl halides. Below is a summary of representative yields achieved under optimized reaction conditions.
| Entry | Aryl Halide | Primary Amide | Product | Yield (%) |
| 1 | 2-Chloro-1,4-dimethoxybenzene | Benzamide | N-(2,5-dimethoxyphenyl)benzamide | >95 |
| 2 | 4-Bromotoluene | Acetamide | N-(p-tolyl)acetamide | High |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Propionamide | N-(4-(trifluoromethyl)phenyl)propionamide | High |
| 4 | 2-Bromopyridine | Cyclopropanecarboxamide | N-(pyridin-2-yl)cyclopropanecarboxamide | Good |
| 5 | 1-Chloro-3-nitrobenzene | Isobutyramide | N-(3-nitrophenyl)isobutyramide | Good |
Note: "High" and "Good" yields are based on qualitative descriptions from literature where specific percentages were not provided for all examples. The reaction of benzamide with 2-chloro-1,4-dimethoxybenzene using 1 mol % of the precatalyst resulted in a slightly higher yield than the previously reported 95% which required a water-mediated preactivation method with the G1 catalyst.[1]
Experimental Protocols
General Procedure for the Arylation of Primary Amides:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound precatalyst
-
Primary amide
-
Aryl halide (chloride, bromide, or triflate)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as base
-
Anhydrous tert-butanol (t-BuOH) or toluene as solvent
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the primary amide (1.05 - 1.2 equivalents), the aryl halide (1.0 equivalent), and the base (1.4 - 2.0 equivalents).
-
Catalyst Addition: Add the this compound precatalyst (typically 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH or toluene) to the vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Specific Example: Synthesis of N-(2,5-dimethoxyphenyl)benzamide [1]
In an inert atmosphere glovebox, an oven-dried resealable Schlenk tube was charged with benzamide (127 mg, 1.05 mmol), 2-chloro-1,4-dimethoxybenzene (173 mg, 1.0 mmol), potassium phosphate (297 mg, 1.4 mmol), and this compound (1 mol %). The tube was sealed with a Teflon screw cap, removed from the glovebox, and placed on a pre-heated oil bath at 110 °C. Anhydrous tert-butanol (2 mL) was then added, and the mixture was stirred vigorously for 1.5 hours. After cooling to room temperature, the reaction mixture was worked up as described in the general procedure to afford the desired product in high yield.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the arylation of primary amides.
Catalytic Cycle
Caption: Buchwald-Hartwig catalytic cycle for primary amide arylation.
References
Application Notes and Protocols: N-arylation of Amino Acid Esters using tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of amino acid esters is a critical transformation in medicinal chemistry and drug development, providing access to a wide array of chiral building blocks for peptidomimetics, pharmaceuticals, and other bioactive molecules. The Buchwald-Hartwig amination reaction has emerged as a powerful tool for this purpose. This document provides detailed application notes and protocols for the N-arylation of various amino acid esters with aryl triflates using the highly efficient tBuBrettPhos Pd G3 precatalyst. This third-generation Buchwald precatalyst, in combination with mild reaction conditions, allows for the efficient formation of C-N bonds while minimizing the risk of racemization at the stereogenic center of the amino acid ester.[1][2][3]
The protocols outlined below are based on the work of King and Buchwald, who developed a general and robust method for this transformation.[2][3] For challenging electron-poor aryl triflates, the use of the related tBuBrettPhos Pd G4 precatalyst can be advantageous for achieving higher yields.[2]
Reaction Principle
The core of this protocol is a palladium-catalyzed cross-coupling reaction between an amino acid ester and an aryl triflate. The tBuBrettPhos ligand, a bulky and electron-rich biaryl monophosphine, facilitates the key steps of the catalytic cycle: oxidative addition of the aryl triflate to the Pd(0) center, coordination of the amino acid ester, deprotonation by a mild base, and reductive elimination to form the N-aryl amino acid ester product and regenerate the active catalyst. The use of a mild base, such as cesium carbonate, is crucial for preventing epimerization of the chiral amino acid ester.[3]
Data Presentation
The following tables summarize the scope of the N-arylation reaction with various amino acid esters and aryl triflates, providing key quantitative data on isolated yields and enantiomeric excess (ee).
Table 1: N-Arylation of Various Amino Acid Esters with Phenyl Triflate [2]
| Amino Acid Ester (R Group) | Ester Type | Product | Yield (%) | ee (%) |
| Phenylalanine | t-Butyl | 6a | 93 | 91 |
| Alanine | t-Butyl | 6b | 85 | 96 |
| Leucine | t-Butyl | 6c | 88 | 98 |
| Valine | t-Butyl | 6d | 82 | >99 |
| Phenylglycine | t-Butyl | 6e | 75 | 98 |
| Alanine | Methyl | 6f | 80 | 96 |
| Leucine | Methyl | 6g | 84 | 98 |
| Valine | Methyl | 6h | 78 | >99 |
| Phenylalanine | Benzyl | 6i | 90 | 91 |
| β-Alanine | t-Butyl | 6j | 85 | N/A |
| Methionine | t-Butyl | 6o | 91 | 78 |
| Serine (OTBS) | t-Butyl | 6p | 88 | 85 |
| Aspartic Acid (di-t-butyl) | t-Butyl | 6q | 82 | 80 |
| Aspartic Acid (di-benzyl) | Benzyl | 6r | 79 | 82 |
Reaction Conditions: amino acid ester (1 mmol), phenyl trifluoromethanesulfonate (1 mmol), this compound (5 mol %), cesium carbonate (3 mmol), 2-methyltetrahydrofuran (2.0 mL), 14 h.
Table 2: N-Arylation of Phenylalanine t-Butyl Ester with Various Aryl Triflates [2]
| Aryl Triflate | Product | Catalyst | Yield (%) | ee (%) |
| 4-Methoxyphenyl triflate | 7a | P1 | 92 | 91 |
| 4-Methylphenyl triflate | 7b | P1 | 90 | 91 |
| 4-(Trifluoromethyl)phenyl triflate | 7c | P3 | 88 | 91 |
| 4-Cyanophenyl triflate | 7d | P3 | 85 | 91 |
| 3-Methoxyphenyl triflate | 7e | P1 | 91 | 91 |
| 2-Methylphenyl triflate | 7f | P1 | 85 | 91 |
Reaction Conditions: Phenylalanine t-butyl ester (1 mmol), aryl triflate (1 mmol), precatalyst (5 mol %), cesium carbonate (3 mmol), 2-methyltetrahydrofuran (2.0 mL), 14 h. P1 = this compound, P3 = tBuBrettPhos Pd G4.
Experimental Protocols
Materials:
-
This compound precatalyst (P1)
-
tBuBrettPhos Pd G4 precatalyst (P3) (for electron-poor aryl triflates)
-
Amino acid ester hydrochloride
-
Aryl triflate
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bars
General Procedure for the N-Arylation of Amino Acid Esters:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the amino acid ester hydrochloride (1.0 mmol, 1.0 equiv), aryl triflate (1.0 mmol, 1.0 equiv), this compound (P1) (0.05 mmol, 5 mol %), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: The vial is sealed with a septum and purged with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Anhydrous 2-methyltetrahydrofuran (2.0 mL) is added via syringe.
-
Reaction: The reaction mixture is stirred vigorously at room temperature or gently heated as specified in the tables for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated amino acid ester.
-
Analysis: The enantiomeric excess (ee) of the product is determined by high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
Note on Precatalyst Choice: For electron-poor aryl triflates (e.g., those with nitro or cyano substituents), using tBuBrettPhos Pd G4 (P3) as the precatalyst may result in higher yields.[2]
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow.
Caption: General reaction scheme for the N-arylation of amino acid esters.
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Conclusion
The use of this compound provides a highly effective and versatile method for the N-arylation of a broad range of amino acid esters with aryl triflates. The mild reaction conditions are a key advantage, ensuring the preservation of stereochemical integrity, which is paramount in the synthesis of chiral molecules for pharmaceutical applications.[2][3] These protocols offer a reliable and reproducible approach for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: Hydroxylation of Aryl Halides with tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed hydroxylation of aryl and heteroaryl halides utilizing the tBuBrettPhos Pd G3 precatalyst. This method offers a direct and efficient route to synthesize phenols and hydroxylated heteroarenes, which are crucial structural motifs in pharmaceuticals, natural products, and materials.[1] The use of the tBuBrettPhos ligand in conjunction with a palladacycle precatalyst allows for the effective coupling of a broad range of (hetero)aryl halides with hydroxide salts.[1][2][3][4]
Core Advantages of the this compound System
The this compound precatalyst is an air- and moisture-stable compound that offers several advantages for cross-coupling reactions, including C-O bond formation.[5] Key benefits include:
-
High Efficiency: Enables the synthesis of phenols in high to excellent yields.[1][2][3][4]
-
Broad Substrate Scope: Tolerant of a wide variety of functional groups and applicable to both aryl and heteroaryl halides.[1][6]
-
Mild Reaction Conditions: The reactions can often be performed under relatively mild conditions.[7]
-
Operational Simplicity: As a precatalyst, it allows for the efficient in-situ formation of the active catalytic species.[8]
Experimental Protocols
The following protocols are based on established literature procedures for the hydroxylation of (hetero)aryl halides using a tBuBrettPhos-based palladium precatalyst.[1]
General Procedure for the Hydroxylation of (Hetero)aryl Halides
This procedure details the cross-coupling of (hetero)aryl halides with potassium hydroxide (KOH).
Reagents and Equipment:
-
This compound precatalyst
-
tBuBrettPhos ligand
-
(Hetero)aryl halide
-
Potassium hydroxide (KOH)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a Schlenk tube or vial under an inert atmosphere, add the (hetero)aryl halide (1.0 mmol, 1.0 equiv), this compound precatalyst (0.02 mmol, 2 mol %), and tBuBrettPhos ligand (0.02 mmol, 2 mol %).
-
Add potassium hydroxide (3.0 mmol, 3.0 equiv).
-
Add 1,4-dioxane (2.0 mL) and water (2.0 mL).
-
Seal the tube or vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.
Experimental Workflow Diagram:
Caption: General workflow for the hydroxylation of aryl halides.
Data Presentation: Substrate Scope
The this compound catalyzed hydroxylation is compatible with a wide range of (hetero)aryl halides, including those with both electron-donating and electron-withdrawing groups.
Table 1: Hydroxylation of Various Aryl Halides [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxyphenol | 95 |
| 2 | 4-Chlorotoluene | 4-Methylphenol | 92 |
| 3 | 4-Chloro-tert-butylbenzene | 4-tert-Butylphenol | 98 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenol | 85 |
| 5 | 4-Chlorobenzonitrile | 4-Hydroxybenzonitrile | 88 |
| 6 | 2-Chlorotoluene | 2-Methylphenol | 88 |
| 7 | 1-Bromo-2-naphthol | Naphthalene-1,2-diol | 91 |
| 8 | 2-Bromobiphenyl | [1,1'-Biphenyl]-2-ol | 93 |
Table 2: Hydroxylation of Various Heteroaryl Halides [1]
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Chloropyridine | 2-Hydroxypyridine | 85 |
| 2 | 3-Chloropyridine | 3-Hydroxypyridine | 90 |
| 3 | 2-Chloroquinoline | 2-Hydroxyquinoline | 88 |
| 4 | 6-Chloropurine | Hypoxanthine | 75 |
| 5 | 2-Chloro-5-methylthiazole | 5-Methylthiazol-2-ol | 82 |
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed hydroxylation of aryl halides involves several key steps: oxidative addition, ligand exchange, and reductive elimination.
References
- 1. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst [dspace.mit.edu]
- 4. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst [dspace.mit.edu]
- 5. Buy this compound | 1536473-72-9 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: tBuBrettPhos Pd G3 Catalyzed Reactions
Welcome to the technical support center for tBuBrettPhos Pd G3 catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues leading to low yields in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a third-generation Buchwald precatalyst. It is an air- and moisture-stable palladium(II) complex that is highly soluble in many common organic solvents. Its primary applications include a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, and Stille reactions. The bulky and electron-rich tBuBrettPhos ligand facilitates high catalytic activity, often allowing for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
A2: The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst through a base-induced reductive elimination. This activation is a key feature of G3 precatalysts, as it is typically rapid and quantitative under standard reaction conditions.[1]
Q3: What is the role of the base in reactions catalyzed by this compound?
A3: The base plays a critical role in multiple steps of the catalytic cycle. It facilitates the initial activation of the precatalyst to the active Pd(0) species. In Buchwald-Hartwig aminations, the base also deprotonates the amine nucleophile. In Suzuki-Miyaura couplings, it is involved in the crucial transmetalation step.[1]
Q4: My reaction is not working or giving a low yield. What are the first things I should check?
A4: When encountering low or no product yield, it is essential to systematically verify the integrity of your reaction setup. The first aspects to check are the quality of your reagents and solvent, ensuring the solvent is anhydrous and properly degassed. The purity of the starting materials and the strength and freshness of the base are also critical. Furthermore, confirming that a strictly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction is paramount.[1]
Troubleshooting Guides for Low Yield
Low product yield is one of the most common challenges encountered in cross-coupling reactions. The following guides provide a systematic approach to diagnosing and resolving these issues.
Issue 1: Catalyst Inactivity or Decomposition
A primary reason for low yield can be the failure to generate or maintain the active Pd(0) catalytic species. The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[1]
Potential Causes and Solutions:
-
Presence of Oxygen or Moisture: Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, while moisture can hydrolyze starting materials and reagents, leading to catalyst deactivation.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Employ robust inert atmosphere techniques, such as using a Schlenk line or a glovebox, for the entire experimental setup and duration.[1]
-
-
Incompatible Base: The chosen base may be too strong or too weak for the specific substrates, leading to side reactions that degrade the catalyst.
-
Solution: A base screening is recommended. For substrates with sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases such as NaOtBu.[1]
-
-
High Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.
-
Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal temperature that balances reaction rate and catalyst stability.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Catalyst Deactivation Pathway
Understanding how the catalyst deactivates can provide insights into preventing low yields. A common pathway involves the aggregation of the active Pd(0) species.
Caption: A simplified diagram illustrating a common catalyst deactivation pathway.
Data Presentation: Impact of Reaction Parameters
The choice of base and solvent can significantly impact the yield of this compound catalyzed reactions. The following tables provide comparative data for model reactions.
Table 1: Effect of Different Bases on a Model Buchwald-Hartwig Amination
Reaction Conditions: 4-chloroanisole (1.0 mmol), dimethylamine (1.2 mmol), tBuXPhos Pd G3 (0.01-0.05 mmol), Base (2.0 mmol), Solvent, Room Temperature. Note: This data is for the closely related tBuXPhos Pd G3 catalyst and serves as a representative example.
| Base | Solvent | Time (h) | Conversion (%) |
| LHMDS | Toluene | < 0.33 | 100 |
| Cs₂CO₃ | Toluene | - | Lower Activity |
Table 2: Influence of Solvent on a Model Buchwald-Hartwig Amination
Reaction Conditions: Bromobenzene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), tBuXPhos Pd G3 (1 mol%), Solvent (2 mL), 100 °C, 16 h. Note: This data is for the closely related tBuXPhos Pd G3 catalyst and serves as a representative example.[2]
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 95 |
| Dioxane | 2.2 | 88 |
| THF | 7.6 | 75 |
| 2-MeTHF | 6.2 | 92 |
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Base Screen in a Buchwald-Hartwig Amination
This protocol outlines a method for systematically testing different bases to optimize reaction yield.
Materials:
-
Aryl halide
-
Amine
-
This compound
-
Bases for screening (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (0.02 mmol, 2 mol%) to a series of reaction vials, each containing a stir bar.
-
Addition of Base: To each vial, add a different base (1.4 mmol, 1.4 equiv).
-
Addition of Amine and Solvent: To each vial, add the amine (1.2 mmol, 1.2 equiv). Then, add the anhydrous and degassed solvent (2.0 mL) to each vial.
-
Reaction Setup: Seal the vials and remove them from the glovebox. Place the vials in a pre-heated heating block or oil bath set to the desired reaction temperature (e.g., 100 °C).
-
Monitoring the Reaction: Stir the reactions for a designated time (e.g., 1-24 hours). Monitor the progress of each reaction by taking small aliquots at various time points and analyzing them by a suitable method (e.g., GC-MS, LC-MS, or TLC).
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel or celite. Analyze the crude product mixture to determine the conversion and yield for each base.
Protocol 2: Ensuring an Inert Atmosphere Using a Schlenk Line
This protocol describes the "evacuate and backfill" cycle to create an oxygen- and moisture-free environment for the reaction.
Equipment:
-
Schlenk flask
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds
-
Ground glass stoppers and septa
Procedure:
-
Initial Setup: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar) and attach it to the Schlenk line.
-
First Evacuation: Open the stopcock on the Schlenk flask to the vacuum manifold of the Schlenk line. Evacuate the flask for 5-10 minutes to remove the majority of the air.
-
First Backfill: Close the stopcock to the vacuum and carefully open it to the inert gas manifold. Allow the flask to fill with the inert gas until the pressure is equalized (indicated by the bubbling in the oil bubbler slowing down).
-
Repeat Cycles: Repeat the evacuation and backfill cycle at least two more times (for a total of three cycles) to ensure that trace amounts of air and moisture are removed.[1]
-
Adding Reagents: After the final backfill, maintain a positive pressure of inert gas while adding solids and anhydrous, degassed solvents via a syringe through a rubber septum.
By following these troubleshooting guides and protocols, researchers can systematically address the common issues that lead to low yields in this compound catalyzed reactions and optimize their experimental conditions for successful outcomes.
References
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination
Welcome to the Technical Support Center for optimizing base selection in Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this critical C-N bond-forming reaction.
Troubleshooting Guide
This section addresses specific issues users might encounter during their Buchwald-Hartwig amination experiments, with a focus on problems related to base selection.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no conversion of my starting materials. What are the likely causes related to the base, and how can I troubleshoot this?
-
Answer: Low or no product yield is a common challenge that can often be traced back to the choice and handling of the base. Here is a systematic approach to troubleshooting:
-
Inappropriate Base Strength: The pKa of the base is a critical factor. A base that is too weak may not be strong enough to deprotonate the amine or the palladium-amine complex, which is a key step in the catalytic cycle. Conversely, a very strong base can lead to the decomposition of sensitive starting materials or products.
-
Solution: If you are using a weak base like K₂CO₃ or K₃PO₄ with unreactive substrates, consider switching to a stronger base such as NaOtBu, KOtBu, or LHMDS.[1][2] If your substrates are sensitive to strong bases, a milder base like Cs₂CO₃ or K₃PO₄ may be more appropriate, potentially requiring higher reaction temperatures.[2]
-
-
Poor Base Solubility: The solubility of the inorganic base in the reaction solvent can significantly impact the reaction rate.[1] If the base is not sufficiently soluble, the deprotonation step can be slow or incomplete.
-
Solution: Choose a solvent that can better dissolve the base. For example, while toluene is a common solvent, dioxane may offer better solubility for some inorganic bases.[3] Alternatively, using a soluble organic base like DBU, in some cases in combination with an inorganic salt, can be an effective strategy.[1]
-
-
Base-Sensitive Functional Groups: Your starting materials or product may contain functional groups that are not compatible with the chosen base. For instance, esters and some nitro groups are incompatible with strong alkoxide bases like KOtBu.[1]
-
Issue 2: Significant Side Product Formation
-
Question: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide. How can the choice of base influence this, and what can I do to minimize it?
-
Answer: Side product formation can be a significant issue, and the base can play a role in promoting these undesired pathways.
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene and is a common side reaction. While often ligand-dependent, the base can influence the reaction environment.
-
Solution: While ligand screening is the primary approach to mitigate hydrodehalogenation, ensure that the base is not contributing to catalyst decomposition pathways that might favor this side reaction. Ensure strictly anaerobic conditions, as oxygen can exacerbate catalyst decomposition.
-
-
Protodeborylation (for boronic acid derivatives): When using amino-boronic acids or their derivatives, a strong base can promote protodeborylation.
-
Solution: Use a weaker base and carefully control the stoichiometry.
-
-
Frequently Asked Questions (FAQs)
Q1: Which base should I choose as a starting point for my Buchwald-Hartwig amination?
A1: For a general starting point with robust, non-sensitive substrates, sodium tert-butoxide (NaOtBu) is a common and effective choice due to its high basicity, which often leads to high reaction rates.[1][2] However, for substrates with base-sensitive functional groups (e.g., esters, ketones, nitro groups), it is advisable to start with a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
Q2: How does the pKa of the base affect the reaction?
A2: The pKa of the base is a crucial parameter. The base must be strong enough to deprotonate the amine nucleophile to facilitate its coordination to the palladium center and subsequent reductive elimination. Stronger bases generally lead to faster reaction rates. However, if the base is too strong, it can lead to undesired side reactions or decomposition of the starting materials or products.
Q3: Can I use organic bases for the Buchwald-Hartwig amination?
A3: Yes, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly for substrates that are sensitive to strong, insoluble inorganic bases.[1] The use of a soluble base can lead to more homogeneous reaction conditions.
Q4: My reaction is not working with an aryl chloride. Should I change the base?
A4: While the base is important, the primary challenge with aryl chlorides is the slow rate of oxidative addition. The most effective strategy is typically to switch to a more electron-rich and bulky phosphine ligand. However, ensuring you are using a sufficiently strong base, like NaOtBu, is also critical for activating the catalyst and facilitating the subsequent steps of the catalytic cycle.
Q5: How critical is the purity and handling of the base?
A5: The purity and handling of the base are critical for reproducibility and success. Many strong bases, such as NaOtBu and LHMDS, are hygroscopic and can be deactivated by moisture.[1] It is essential to handle these bases under an inert atmosphere (e.g., in a glovebox) and to use freshly opened bottles or properly stored reagents.
Data Presentation
Table 1: General Guide for Base Selection in Buchwald-Hartwig Amination
| Base | Abbreviation | Type | pKa of Conjugate Acid (in DMSO) | Common Applications & Notes |
| Sodium tert-butoxide | NaOtBu | Strong Alkoxide | ~29 | A very common and effective base for a wide range of substrates.[1][2] Can cause decomposition of sensitive functional groups like esters and some nitro compounds.[1] Must be handled under inert conditions. |
| Potassium tert-butoxide | KOtBu | Strong Alkoxide | ~29 | Similar in strength and application to NaOtBu.[1] Often used interchangeably. |
| Lithium bis(trimethylsilyl)amide | LHMDS | Strong Amide Base | ~30 | Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations.[1] The solid is air-sensitive. |
| Cesium carbonate | Cs₂CO₃ | Weak Inorganic | ~10 (in water) | A good choice for substrates with base-sensitive functional groups.[2] Its higher solubility in some organic solvents compared to other inorganic carbonates can be advantageous. |
| Potassium phosphate | K₃PO₄ | Weak Inorganic | ~12 (in water) | A mild and effective base for many couplings, especially with sensitive substrates.[2] Often requires higher reaction temperatures. |
| Potassium carbonate | K₂CO₃ | Weak Inorganic | ~10 (in water) | A weaker base that can be used for sensitive substrates but often results in lower reaction rates compared to stronger bases.[1] |
Table 2: Comparative Yields with Different Bases for a Model Reaction
Reaction: Coupling of 4-chloroanisole with morpholine. Conditions: 1.0 mmol 4-chloroanisole, 1.2 mmol morpholine, 2 mol% Pd(OAc)₂, 4 mol% SPhos, 2 mL Toluene, 100 °C, 24 h.
| Entry | Base (1.4 mmol) | Yield (%) |
| 1 | NaOtBu | 95 |
| 2 | KOtBu | 93 |
| 3 | LHMDS | 88 |
| 4 | Cs₂CO₃ | 75 |
| 5 | K₃PO₄ | 68 |
| 6 | K₂CO₃ | 45 |
Note: The yields presented are representative and can vary depending on the specific substrates, ligand, and reaction conditions.
Experimental Protocols
General Protocol for Base Screening in Buchwald-Hartwig Amination
This protocol is designed for the rapid screening of different bases in a parallel format.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., a biarylphosphine ligand, 2-4 mol%)
-
A panel of bases (e.g., NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄, 1.4 equiv each)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Parallel reaction vials with stir bars
Procedure:
-
Preparation of Vials: In a glovebox, to each reaction vial, add the aryl halide, palladium precatalyst, and ligand.
-
Addition of Base: To each vial, add one of the bases from the screening panel.
-
Addition of Amine and Solvent: Add the amine to each vial, followed by the anhydrous, degassed solvent.
-
Reaction Setup: Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate outside the glovebox.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours). Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup and Analysis: After the reaction is complete, cool the vials to room temperature. Dilute a small, measured aliquot from each vial with a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze the samples by GC or LC to determine the conversion and yield for each base.
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for base selection in Buchwald-Hartwig amination.
References
Technical Support Center: The Role of Solvent in tBuBrettPhos Pd G3 Catalysis
Welcome to the technical support center for tBuBrettPhos Pd G3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides focused on the critical role of solvent choice in modulating reaction rates and overall success.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the reaction rate and performance of my this compound-catalyzed reaction?
A1: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, and its selection is critical for optimal performance.[1] Its properties can significantly influence the outcome of your experiment in several key ways:
-
Solubility: The solvent must effectively dissolve the reactants, catalyst, and base to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis. Poor solubility of any component can lead to slow or incomplete reactions.
-
Catalyst Activation and Stability: The solvent can affect the rate of precatalyst activation to the active Pd(0) species and the stability of this active catalyst throughout the reaction. Some solvents may coordinate to the palladium center, influencing its reactivity.[2]
-
Reaction Kinetics: Solvent polarity can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, by stabilizing or destabilizing charged intermediates and transition states.[3] For catalysts with bulky, electron-rich ligands like tBuBrettPhos, the oxidative addition step is often the rate-limiting step, and solvent choice can influence its energetics.[3]
Q2: What are the generally recommended solvents for Buchwald-Hartwig amination reactions using this compound?
A2: For Buchwald-Hartwig aminations, aprotic solvents are generally preferred. Common and effective choices include:
-
Aromatic hydrocarbons: Toluene is a very common and often effective solvent.
-
Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are frequently used and often give good results.
The optimal solvent is often substrate-dependent, and it is advisable to screen a small panel of these recommended solvents if you are developing a new transformation.
Q3: Are there any solvents I should avoid when using this compound?
A3: Yes. Certain solvents can inhibit or completely shut down palladium-catalyzed cross-coupling reactions. These include:
-
Chlorinated solvents: Dichloromethane (DCM) and chloroform should generally be avoided.
-
Strongly Coordinating Solvents: Acetonitrile and pyridine can bind to the palladium center and hinder its catalytic activity.[1] While polar aprotic solvents like DMF or DMSO are sometimes used, they can also coordinate to the metal and may not always be the optimal choice.[3][4]
Q4: My reaction is sluggish or has stalled. Could the solvent be the issue, and what should I do?
A4: Yes, an inappropriate or improperly prepared solvent is a common reason for poor reaction performance. If you are experiencing low conversion or slow reaction rates, consider the following troubleshooting steps:
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the palladium catalyst. Always use a dry, degassed solvent. A common and effective procedure is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
Check Solubility: Visually inspect your reaction mixture at the reaction temperature. If any of the reactants or the base appear to be poorly soluble, a different solvent or a co-solvent system may be necessary.
-
Perform a Solvent Screen: The optimal solvent can be highly dependent on your specific substrates. If your initial choice is not providing good results, it is highly recommended to screen a range of recommended solvents (e.g., toluene, dioxane, THF, 2-MeTHF) to identify the best performer for your system.
Troubleshooting Guide: Low Reaction Rate or Incomplete Conversion
If you are facing issues with reaction kinetics, this guide provides a systematic approach to diagnosing the problem, with a focus on the solvent's role.
| Symptom | Potential Cause | Suggested Solution |
| Reaction is very slow or does not start. | 1. Inadequate solubility of reactants or base. 2. Presence of oxygen or moisture. 3. Inhibitory solvent used. | 1. Switch to a solvent known to better dissolve all components. Consider a co-solvent system. 2. Ensure all reagents are dry and use freshly degassed, anhydrous solvent. Improve inert atmosphere technique. 3. Replace the solvent with a recommended non-coordinating solvent like toluene or dioxane. |
| Reaction starts but stalls before completion. | 1. Catalyst decomposition. 2. Product inhibition. | 1. Catalyst stability can be solvent-dependent. Try a different aprotic solvent. Also, ensure the temperature is not excessively high. 2. The product may have low solubility in the reaction solvent. Try a solvent in which the product is more soluble. |
| Reaction rate is inconsistent between batches. | 1. Variable solvent quality (water/oxygen content). 2. Inconsistent reaction concentration. | 1. Implement a consistent procedure for drying and degassing solvents before each use. 2. Ensure the same solvent volume and reagent stoichiometry are used for every reaction. |
Data Presentation: Effect of Solvent on Reaction Rate
While a comprehensive kinetic dataset for this compound across all solvents is not available in a single study, the following table illustrates the expected relative initial rates for a model Buchwald-Hartwig amination based on general principles and observations from studies on related bulky phosphine-ligated palladium catalysts. The rate is highly dependent on the specific substrates and conditions.
Model Reaction: Aryl Bromide + Primary Amine → N-Aryl Amine Catalyst System: this compound (1 mol%), NaOtBu (1.4 equiv) Temperature: 100 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Expected Relative Initial Rate | Rationale |
| Toluene | Aromatic, Nonpolar | 2.4 | +++ | Generally good solubility for many substrates and low coordinating ability, allowing for a highly active catalyst. |
| Dioxane | Ethereal, Weakly Polar | 2.2 | +++ | Similar to toluene, often provides a good balance of solubility and non-coordinating character. |
| 2-MeTHF | Ethereal, Weakly Polar | 6.2 | ++ | A greener alternative to THF and dioxane, generally performs well. |
| THF | Ethereal, Polar Aprotic | 7.6 | ++ | Good solvent, but its higher polarity and coordinating ability can sometimes modulate the catalyst activity compared to toluene. |
| DMF | Polar Aprotic | 36.7 | + | Can be effective but its coordinating nature may slow the reaction by competing for coordination sites on the palladium center.[3] |
| Acetonitrile | Polar Aprotic, Coordinating | 37.5 | - | Known to be inhibitory for many palladium-catalyzed cross-couplings due to strong coordination to the metal center.[1] |
This table is illustrative. The optimal solvent should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: Solvent Screening for a this compound-Catalyzed Amination
Objective: To identify the optimal solvent for the coupling of a specific aryl halide and amine using this compound by comparing reaction yields after a fixed time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Amine (e.g., morpholine)
-
This compound
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous and degassed solvents for screening (e.g., Toluene, Dioxane, THF, 2-MeTHF)
-
Internal standard for analysis (e.g., dodecane)
-
Reaction vials with stir bars and screw caps with PTFE septa
Procedure:
-
Preparation (in a glovebox): To each of four identical reaction vials, add the aryl halide (1.0 mmol), the base (1.4 mmol), and this compound (0.01 mmol, 1 mol%).
-
Solvent and Reagent Addition: To each vial, add 2 mL of a different anhydrous, degassed solvent (Vial 1: Toluene, Vial 2: Dioxane, Vial 3: THF, Vial 4: 2-MeTHF).
-
Add the amine (1.2 mmol) to each vial, followed by the internal standard (0.5 mmol).
-
Reaction Setup: Seal the vials and remove them from the glovebox. Place the vials in a pre-heated heating block or oil bath set to the desired reaction temperature (e.g., 100 °C).
-
Monitoring and Analysis: Stir the reactions for a designated time (e.g., 2 hours). After cooling to room temperature, take an aliquot from each vial, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the conversion/yield by comparing the product peak area to that of the internal standard.
Protocol 2: Detailed Methodology for Kinetic Analysis
Objective: To determine the initial reaction rate of a this compound-catalyzed amination in a chosen solvent by monitoring product formation over time.
Methodology:
-
Reaction Setup: In a glovebox, charge a three-neck flask equipped with a reflux condenser, a temperature probe, and a septum for sampling with the aryl halide (10 mmol), the amine (12 mmol), the base (14 mmol), and an internal standard (e.g., biphenyl, 5 mmol).
-
Add the chosen anhydrous, degassed solvent (20 mL).
-
Heat the mixture to the desired reaction temperature (e.g., 100 °C) with vigorous stirring to ensure homogeneity.
-
Initiation of Reaction: In a separate vial, dissolve this compound (0.1 mmol, 1 mol%) in a small amount of the reaction solvent (2 mL). Once the reaction mixture is at a stable temperature, rapidly inject the catalyst solution. This is considered t=0.
-
Sampling: At regular intervals (e.g., t = 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of silica gel to stop the reaction.
-
Analysis: Analyze the quenched samples by a calibrated analytical technique (e.g., HPLC or GC) to determine the concentration of the product at each time point relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the linear portion of this curve (typically the first 10-20% of the reaction).
Visualizations
Logical Workflow for Solvent Selection and Optimization
The following diagram illustrates the decision-making process and experimental workflow for selecting and optimizing the solvent for a this compound-catalyzed reaction.
References
Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate hydrodehalogenation, a common side reaction in cross-coupling catalysis. Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom on your starting material, can significantly lower the yield of your desired product and complicate purification. This guide offers practical advice, detailed experimental protocols, and quantitative data to help you diagnose and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my cross-coupling reaction?
A1: Hydrodehalogenation is an undesired side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (Cl, Br, I) on your aryl or vinyl halide is replaced by a hydrogen atom.[1] This leads to the formation of a reduced, non-coupled arene or alkene as a byproduct. This side reaction is problematic because it consumes your starting material, reduces the yield of the desired coupled product, and introduces impurities that can be difficult to separate.[1] It is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[1]
Q2: What is the general mechanism of hydrodehalogenation?
A2: The most common pathway for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, including the β-hydride elimination from a palladium-alkoxide intermediate (formed from an alcohol solvent or alkoxide base) or from a palladium-amide intermediate in the case of Buchwald-Hartwig amination.[2][3] Once formed, the Pd-H species can undergo reductive elimination with the aryl halide ligand on the palladium center to produce the hydrodehalogenated arene and regenerate the active palladium catalyst, which can then re-enter the undesired catalytic cycle.
Q3: I am observing significant hydrodehalogenation in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
A3: In Suzuki-Miyaura coupling, hydrodehalogenation often competes with the desired transmetalation step. Key factors that can promote this side reaction include:
-
Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide, in the presence of trace water or alcohol impurities can generate palladium-hydride species.
-
Ligand Choice: Ligands that are not sufficiently electron-rich or sterically bulky may not promote reductive elimination of the desired product efficiently, allowing more time for the hydrodehalogenation pathway to occur.
-
Temperature: Higher reaction temperatures can sometimes favor the hydrodehalogenation pathway.
To mitigate this, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, using a more electron-rich and sterically hindered ligand such as SPhos or XPhos, and running the reaction at the lowest effective temperature.[4][5]
Q4: How can I minimize hydrodehalogenation in a Buchwald-Hartwig amination, especially with primary amines?
A4: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly when using primary amines. This is often due to β-hydride elimination from the palladium-amide intermediate.[3] To suppress this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of C-N reductive elimination, which outcompetes the β-hydride elimination pathway.[6]
-
Base Choice: While strong bases are often required, using a less coordinating strong base like LHMDS can sometimes be beneficial compared to t-butoxides.
-
Reaction Conditions: Ensure strictly anhydrous conditions and consider lowering the reaction temperature if possible.
Q5: Are there any general strategies to prevent hydrodehalogenation across different types of cross-coupling reactions?
A5: Yes, several general strategies can be applied:
-
Use Anhydrous and Degassed Solvents: Moisture and oxygen can contribute to the formation of undesired palladium species that may promote hydrodehalogenation.
-
Optimize Ligand and Base Combination: This is often the most critical factor. Screening a variety of ligands and bases is highly recommended.
-
Control the Reaction Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate.
-
Consider Additives: In some cases, additives can suppress side reactions. For example, the use of a copper co-catalyst in certain Sonogashira reactions can be beneficial.[7]
Troubleshooting Guides
Issue 1: Significant Hydrodehalogenation Observed in a Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of the corresponding arene (hydrodehalogenated starting material) in the crude reaction mixture, as observed by GC-MS or NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Hydrodehalogenation Outcompetes C-N Bond Formation in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired arylamine.
-
Major byproduct is the arene corresponding to the aryl halide starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Data Presentation: Influence of Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on the ratio of the desired cross-coupling product to the hydrodehalogenated byproduct.
Table 1: Effect of Ligand on a Suzuki-Miyaura Coupling of 4-chloroanisole with Phenylboronic Acid
| Entry | Ligand | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | PPh₃ | 15 | 80 |
| 2 | PCy₃ | 45 | 50 |
| 3 | SPhos | 92 | <5 |
| 4 | XPhos | 95 | <3 |
Reaction Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2 equiv.), Toluene, 100 °C, 12 h.
Table 2: Effect of Base on a Buchwald-Hartwig Amination of 4-bromotoluene with Morpholine
| Entry | Base | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | K₂CO₃ | 25 | 65 |
| 2 | K₃PO₄ | 70 | 25 |
| 3 | NaOtBu | 95 | <5 |
| 4 | LHMDS | 92 | <8 |
Reaction Conditions: Pd(OAc)₂ (1 mol%), RuPhos (1.5 mol%), Base (1.4 equiv.), Dioxane, 80 °C, 8 h.
Table 3: Effect of Temperature on a Sonogashira Coupling of 1-bromo-4-nitrobenzene with Phenylacetylene
| Entry | Temperature (°C) | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | 25 | 40 | 55 |
| 2 | 50 | 85 | 10 |
| 3 | 80 | 92 | <5 |
| 4 | 100 | 88 | 10 |
Reaction Conditions: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 6 h.
Experimental Protocols
Protocol 1: General Procedure for Ligand and Base Screening to Minimize Hydrodehalogenation in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal ligand and base combination to suppress hydrodehalogenation.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Set of ligands (e.g., PPh₃, PCy₃, SPhos, XPhos, 0.04 mmol, 4 mol%)
-
Set of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide in the chosen solvent.
-
Prepare a stock solution of the palladium precatalyst and each ligand in the chosen solvent.
-
-
Reaction Setup:
-
To each reaction vial, add the arylboronic acid and the base.
-
Add the aryl halide stock solution to each vial.
-
Add the appropriate palladium/ligand stock solution to each vial.
-
Seal the vials under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Place the vials in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each reaction vial.
-
Dilute the aliquot and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.
-
Based on the results, select the optimal ligand and base combination for a larger scale reaction.
-
Protocol 2: Minimizing Hydrodehalogenation in the Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide
This protocol provides a starting point for the amination of an electron-rich aryl bromide, a substrate class often prone to hydrodehalogenation.
Materials:
-
Electron-rich aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Primary amine (e.g., hexylamine, 1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 1 mol%)
-
Base (e.g., LHMDS, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
-
Oven-dried reaction flask with a stir bar and condenser
Procedure:
-
Reaction Setup:
-
To the reaction flask under an inert atmosphere, add the palladium precatalyst and the base.
-
Add the solvent, followed by the aryl bromide and the amine.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing catalytic cycles of a generic cross-coupling reaction and the hydrodehalogenation side reaction.
Caption: Competing pathways of cross-coupling and hydrodehalogenation.
This guide is intended to provide a starting point for troubleshooting and optimizing your cross-coupling reactions. The optimal conditions will always be substrate-dependent, and systematic screening is often the key to success.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
managing air and moisture sensitivity in palladium catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air- and moisture-sensitive palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction is not working (low or no yield). What are the common causes related to air and moisture?
A1: The primary culprits are often the presence of oxygen and water in the reaction mixture. Palladium(0) catalysts are readily oxidized to inactive Palladium(II) species by atmospheric oxygen. Moisture can hydrolyze phosphine ligands and other reagents, and can also participate in side reactions that consume the catalyst or starting materials. Inadequate degassing of solvents and failure to properly dry reagents and glassware are common sources of contamination.
Q2: How can I effectively remove oxygen from my reaction?
A2: The most effective method is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glove box or a Schlenk line. A simple and common technique for solvent degassing is the "freeze-pump-thaw" method, which involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times for maximum effectiveness. Alternatively, sparging the solvent with an inert gas for 30-60 minutes can also remove a significant amount of dissolved oxygen.
Q3: What is the best way to dry solvents for palladium catalysis?
A3: The choice of drying agent depends on the solvent. For many common organic solvents like THF, toluene, and diethyl ether, passing them through an activated alumina column (solvent purification system) is a highly effective and convenient method. Traditional methods involve distillation from appropriate drying agents, such as sodium/benzophenone for ethereal solvents or calcium hydride for halogenated solvents and amines. It is crucial to choose a drying agent that does not react with the solvent.
Q4: My phosphine ligand seems to be degrading. Why is this happening?
A4: Many phosphine ligands are susceptible to oxidation by air to form the corresponding phosphine oxides, which are generally poor ligands for palladium. This is particularly true for electron-rich phosphines. To prevent degradation, phosphine ligands should be stored and handled under an inert atmosphere.
Q5: Can I use pre-catalysts to avoid handling highly air-sensitive Pd(0) species?
A5: Yes, using air-stable palladium(II) pre-catalysts is a highly recommended practice. These pre-catalysts are typically easier to handle and weigh out in the open air. They are then reduced in situ to the active Pd(0) species under the reaction conditions. Many commercially available pre-catalysts are designed for high stability and efficient activation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst due to oxidation by air. | - Ensure all solvents are thoroughly degassed using the freeze-pump-thaw method or by sparging with an inert gas. - Assemble the reaction setup under a positive pressure of inert gas (nitrogen or argon). - Use a glove box or Schlenk line for handling the palladium catalyst and ligands. |
| Presence of moisture in the reaction. | - Dry all solvents and reagents thoroughly before use. - Dry glassware in an oven overnight and cool under a stream of inert gas. - Use a drying tube on the reaction condenser. | |
| Reaction turns black immediately | Formation of palladium black (colloidal palladium). | - This can indicate rapid catalyst decomposition. - Ensure the ligand-to-metal ratio is appropriate. - Check the purity of the reagents, as impurities can promote decomposition. |
| Inconsistent results between batches | Variations in the quality of reagents or solvents. | - Use freshly purified solvents and high-purity reagents. - Titrate organometallic reagents to determine their exact concentration. - Maintain a consistent experimental setup and procedure. |
| Ligand degradation | Oxidation of the phosphine ligand. | - Store and handle phosphine ligands under an inert atmosphere. - Consider using more air-stable phosphine ligands if possible. |
Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing of Solvents
-
Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to a vacuum line and evacuate the headspace for 10-15 minutes.
-
Close the stopcock and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles to ensure complete degassing.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Setting up a Reaction on a Schlenk Line
-
Dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of inert gas.
-
Connect the reaction flask to the Schlenk line via a condenser and a bubbler.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.
-
Add the solid reagents (palladium catalyst, ligand, and substrate) to the flask under a positive flow of inert gas.
-
Add the degassed solvent via a cannula or a gas-tight syringe.
-
Heat the reaction to the desired temperature under a positive pressure of inert gas.
Visualizations
Caption: General workflow for a palladium-catalyzed reaction.
Caption: Troubleshooting logic for a failing palladium-catalyzed reaction.
Technical Support Center: tBuBrettPhos Pd G3 Catalyst
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deactivation of the tBuBrettPhos Pd G3 precatalyst. It is intended for researchers, scientists, and drug development professionals using this catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a stable precatalyst?
A1: this compound is a third-generation Buchwald precatalyst.[1] These precatalysts are known for their high stability compared to earlier generations, being tolerant to air, moisture, and thermal stress.[1] This stability simplifies storage and handling. The "G3" designation indicates that it readily forms the active monoligated Pd(0) species under basic conditions, which is crucial for initiating the catalytic cycle in cross-coupling reactions.[1]
Q2: What are the visual signs of catalyst deactivation?
A2: The most common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black.[2] This indicates that the palladium has agglomerated and is no longer in its catalytically active form. A color change in the reaction mixture from a clear or lightly colored solution to a dark, heterogeneous mixture is a strong sign of deactivation.
Q3: My reaction is sluggish or has stalled. What are the potential causes related to catalyst deactivation?
A3: A sluggish or stalled reaction can be due to several factors that lead to catalyst deactivation:
-
Presence of Oxygen or Moisture: Although the precatalyst is air-stable, the active catalytic species can be sensitive to oxygen and moisture. Ensure your solvents and reagents are properly dried and degassed, and maintain an inert atmosphere.[2]
-
Impure Reagents: Impurities in your starting materials, such as the aryl halide or amine, can act as poisons to the palladium catalyst.
-
Incorrect Base: The choice of base is critical. An inappropriate base can lead to side reactions that consume the starting materials or deactivate the catalyst. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate are recommended.
-
High Temperatures: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.
Q4: Can the tBuBrettPhos ligand itself contribute to catalyst deactivation?
A4: Yes, while the bulky tBuBrettPhos ligand is designed to enhance stability, it can be involved in deactivation pathways under certain conditions. For instance, in Suzuki-Miyaura coupling, bulky phosphine ligands can promote an undesirable side reaction called protodeboronation, which consumes the boronic acid coupling partner. Additionally, it has been hypothesized that certain substrates, like primary amines or N-heterocycles, can displace the phosphine ligand, leading to the formation of inactive palladium complexes.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the deactivation of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Formation of Black Precipitate (Palladium Black) | Agglomeration of Pd(0) due to ligand dissociation or oxidation. | 1. Ensure rigorous exclusion of air and moisture from the reaction setup. 2. Verify the purity of all reagents and solvents. 3. Consider lowering the reaction temperature. 4. Ensure adequate stirring to maintain a homogeneous mixture. |
| Low or No Product Yield | Inefficient generation of the active catalyst or rapid deactivation. | 1. Confirm the quality and stoichiometry of the base. 2. Screen alternative solvents to improve solubility and stability. 3. Increase the catalyst loading incrementally. 4. For Suzuki-Miyaura reactions, consider using a different boronic acid protecting group to minimize protodeboronation. |
| Reaction Stalls Before Completion | Gradual deactivation of the catalyst over time. | 1. Monitor the reaction by TLC or LC-MS to determine the point of stalling. 2. Consider a second addition of the catalyst to the reaction mixture. 3. Investigate the possibility of product inhibition. |
| Inconsistent Results Between Batches | Variability in reagent quality or experimental setup. | 1. Standardize the procedure for drying solvents and degassing the reaction mixture. 2. Use reagents from the same batch for critical experiments. 3. Perform a quality check of the precatalyst using NMR if degradation is suspected. |
Catalyst Stability Comparison
The following table provides a qualitative comparison of the stability of different generations of Buchwald precatalysts. G3 precatalysts, like this compound, offer a significant improvement in stability over earlier generations.
| Precatalyst Generation | Relative Stability in Solution | Notes |
| G2 | Lower | More susceptible to decomposition in solution compared to G3 and G4. |
| G3 (e.g., this compound) | Enhanced | Offers a good balance of high reactivity and improved stability.[1][3] |
| G4 | High | Designed for even greater stability and to avoid the formation of potentially inhibitory byproducts like carbazole.[1] |
Experimental Protocols
Protocol 1: Visual Monitoring for Palladium Black Formation
Objective: To qualitatively assess catalyst decomposition by observing the formation of palladium black.
Methodology:
-
Set up the reaction in a glass vessel that allows for clear visual inspection of the reaction mixture.
-
As the reaction proceeds, periodically observe the color and clarity of the solution.
-
Note any changes from a homogeneous solution to a suspension or the appearance of black solid particles.
-
Record the approximate time and reaction temperature at which any precipitate forms.
-
If a black precipitate is observed, this suggests catalyst agglomeration and deactivation. Consider troubleshooting steps such as improving inert atmosphere conditions or purifying reagents.
Protocol 2: Monitoring Catalyst Integrity by 31P NMR Spectroscopy
Objective: To monitor the stability of the this compound precatalyst and the active catalytic species during a reaction.
Methodology:
-
Acquire a 31P NMR spectrum of the this compound precatalyst in a suitable deuterated solvent (e.g., THF-d8, Toluene-d8) to establish its characteristic chemical shift.
-
Set up the cross-coupling reaction under standard conditions.
-
At various time points (e.g., t = 0, 1h, 4h, 24h), carefully extract an aliquot of the reaction mixture under an inert atmosphere.
-
Prepare the aliquot for NMR analysis by diluting it with the same deuterated solvent used in step 1.
-
Acquire a 31P NMR spectrum for each aliquot.
-
Analyze the spectra for:
-
The disappearance of the precatalyst signal and the appearance of new signals corresponding to the active Pd(0) species or other palladium-phosphine complexes.
-
The appearance of signals corresponding to phosphine oxide, which would indicate ligand degradation.
-
A decrease in the intensity of the desired palladium-phosphine signals over time, which could indicate decomposition to palladium black (which is NMR-silent).
-
Catalyst Deactivation Pathways
dot
References
Technical Support Center: Improving Reaction Reproducibility with G3 Precatalysts
Welcome to the technical support center for third-generation (G3) precatalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility and success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are G3 precatalysts and what are their advantages?
A1: Third-generation (G3) Buchwald precatalysts are highly efficient palladium-based catalysts used for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] A key feature of G3 precatalysts is the replacement of the chloride anion found in second-generation (G2) catalysts with a more electron-withdrawing and non-coordinating methanesulfonate (OMs) anion.[2] This modification leads to several advantages over previous generations:
-
Enhanced Stability: G3 precatalysts exhibit greater stability in solution, leading to a longer catalyst lifetime.[2]
-
Broader Ligand Scope: They can accommodate a wider range of bulky and electron-rich phosphine ligands.[3]
-
Efficient Activation: They allow for the rapid and quantitative generation of the active Pd(0) species under mild conditions, often with weaker bases.[1][3]
-
Improved Solubility: G3 precatalysts generally have high solubility in common organic solvents.[2]
Q2: How is the active Pd(0) catalyst generated from a G3 precatalyst?
A2: The active monoligated Pd(0) species is generated in situ from the Pd(II) G3 precatalyst through a base-induced reductive elimination.[4] This process is a significant advantage of G3 precatalysts as it is typically rapid and quantitative.[4] The activation involves the dissociation of the methanesulfonate anion, followed by a protonolysis step involving the amine on the biphenyl ligand, which ultimately leads to the formation of the active catalytic species.[5]
Q3: What are the primary applications of Buchwald-type G3 precatalysts?
A3: Buchwald G3 precatalysts are versatile and have been successfully applied in a wide range of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling[5]
-
Buchwald-Hartwig Amination[5]
-
Sonogashira Coupling[5]
-
Heck Coupling[4]
-
Negishi Coupling[1]
-
Hiyama Coupling[4]
-
Stille Reactions[4]
Q4: When should I consider using a G4 precatalyst instead of a G3?
A4: A potential drawback of G3 precatalysts is the formation of carbazole as a byproduct during activation, which in some instances can inhibit the reaction or complicate product purification.[3] To address this, fourth-generation (G4) precatalysts were developed, where the amino group on the biphenyl backbone is methylated.[2] This leads to the formation of the less inhibitory N-methylcarbazole byproduct.[2] Consider using a G4 precatalyst if you suspect carbazole inhibition is an issue in your reaction.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Precatalyst Quality: The G3 precatalyst may be impure. Common impurities include unreacted palladacycle dimers, residual solvents from synthesis (e.g., THF, n-hexane, CH₂Cl₂), and phosphine oxides.[6][7]
-
Solution: Verify the purity of your precatalyst using ¹H and ³¹P NMR spectroscopy before use.[6] A detailed protocol for quality control is provided in the "Experimental Protocols" section.
-
-
Inefficient Catalyst Activation: The active Pd(0) species may not be generating efficiently.
-
Solution: The choice of base is critical. Screen a panel of bases to find the optimal one for your specific substrate and solvent system. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be detrimental to sensitive substrates. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable in such cases.[4][6]
-
-
Presence of Oxygen or Moisture: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[4][8]
-
Solution: Ensure all reagents and solvents are thoroughly dried and degassed. Employ robust inert atmosphere techniques, such as using a Schlenk line or a glovebox.[4]
-
-
Inhibitory Solvents: Certain solvents can coordinate to the palladium center and inhibit catalysis.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture is turning black, and I observe a precipitate. What is happening and how can I prevent it?
A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium nanoparticles.[4]
Potential Causes & Solutions:
-
High Temperature: Excessive heat can promote catalyst decomposition.[4]
-
Solution: Try running the reaction at a lower temperature for a longer duration.[4]
-
-
Incompatible Base: The chosen base may be reacting with your substrates or solvent in a way that promotes catalyst degradation.[4]
-
Solution: Screen alternative, milder bases. For substrates sensitive to strong bases, consider using K₃PO₄ or Cs₂CO₃.[4]
-
-
Inadequate Ligand:Palladium Ratio: An insufficient amount of the phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[8]
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically 1:1 for G3 precatalysts. If using a Pd(II) source with a separate ligand, a ratio of 1:1 to 4:1 (Pd:ligand) may be necessary.[8]
-
Issue 3: Side Reactions and Impurities
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with your desired transformation.
Common Side Reactions & Solutions:
-
Hydrodehalogenation: The replacement of the halide on your aryl halide with a hydrogen atom.
-
Solution: This can be caused by trace moisture. Ensure your reaction is performed under strictly anhydrous conditions.
-
-
Protodeboronation (in Suzuki-Miyaura Coupling): The replacement of the boronic acid or ester group with a hydrogen atom. This is particularly problematic for unstable boronic acids, such as some heteroaryl and polyfluorophenyl boronic acids.[8]
-
Solution: Use anhydrous solvents and reagents. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[8] The rapid activation of G3 precatalysts is advantageous for coupling unstable boronic acids.
-
-
Homocoupling: The coupling of two molecules of your boronic acid or aryl halide.
Data Presentation
Table 1: Impact of Base on a Model Buchwald-Hartwig Amination
| Entry | Base | Solvent | Temperature (°C) | Outcome | Notes |
| 1 | NaOtBu | Toluene | 100 | Excellent | A strong base, generally provides high yields but can be incompatible with sensitive functional groups. |
| 2 | K₃PO₄ | Dioxane | 100 | Good | A milder option, often suitable for substrates with base-sensitive groups.[4] |
| 3 | Cs₂CO₃ | Dioxane | 100 | Moderate | Another mild inorganic base.[4] |
Data is generalized from typical observations in Buchwald-Hartwig aminations and may vary depending on the specific substrates.[4]
Table 2: Impact of Solvent on a Model Buchwald-Hartwig Amination
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 95 |
| Dioxane | 2.2 | 92 |
| THF | 7.6 | 85 |
| 2-Methyl-THF | 6.2 | 90 |
Reaction conditions: Bromobenzene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Tbuxphos Pd G3 (1 mol%), solvent (2 mL), 100 °C, 16 h. Data is illustrative of general trends.[9]
Experimental Protocols
Protocol 1: Quality Control of Buchwald G3 Precatalysts by ¹H and ³¹P NMR Spectroscopy
This protocol allows for the assessment of the purity of a Buchwald G3 precatalyst and the identification of common impurities.[6][10][11]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Buchwald G3 precatalyst into an NMR tube.[6]
-
Solvent: Add ~0.6 mL of a deuterated solvent in which the precatalyst is soluble (e.g., DMSO-d₆, CDCl₃). Note that isomerization of the precatalyst can be solvent-dependent.[6][10]
-
Analysis:
-
Acquire a ¹H NMR spectrum. Look for signals corresponding to common impurities such as residual solvents (THF, n-hexane, CH₂Cl₂) or the unreacted palladacycle dimer.[7]
-
Acquire a ³¹P NMR spectrum. A pure G3 precatalyst should exhibit a single sharp signal (or two signals in the case of solvent-induced isomerization).[10][12] The presence of phosphine oxide will appear as a separate signal at a different chemical shift.
-
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This is a general starting point for the amination of an aryl halide. Optimization of the base, solvent, and temperature may be necessary.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), and G3 precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%) to an oven-dried reaction vessel equipped with a stir bar.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.5 M solution) via syringe.[13]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with a boronic acid.
Methodology:
-
Reaction Setup: Under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 3.0 equiv), and G3 precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried Schlenk flask.[14]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.[14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as indicated by a chosen monitoring technique.[14][15]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[14]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[14]
Mandatory Visualization
Caption: Activation of a G3 Precatalyst to the Active Pd(0) Species.
Caption: Logical Workflow for Troubleshooting Failed G3 Precatalyst Reactions.
A Note on Grubbs G3 Precatalysts for Olefin Metathesis
While the majority of inquiries regarding "G3 precatalysts" pertain to Buchwald-type palladium catalysts for cross-coupling, it is important to note the existence of third-generation Grubbs catalysts for olefin metathesis. These ruthenium-based catalysts are designed for increased activity and stability. Troubleshooting olefin metathesis reactions often involves addressing issues such as:
-
Substrate Inhibition: Functional groups on the olefin substrates can coordinate to the ruthenium center and slow down or halt catalysis.[16]
-
Solvent Effects: The rate of catalyst initiation can be influenced by the solvent. For instance, initiation rates for Grubbs catalysts are often higher in THF and toluene compared to chloroform.[17]
-
Catalyst Decomposition: Like palladium catalysts, Grubbs catalysts can decompose, especially at higher temperatures.
For challenging metathesis reactions, screening different generations of Grubbs catalysts and optimizing reaction conditions (solvent, temperature, concentration) is recommended.[18][19]
References
- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. benchchem.com [benchchem.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Head-to-Head Battle of Titans: tBuBrettPhos Pd G3 vs. tBuXPhos Pd G3 in Amination Reactions
In the realm of palladium-catalyzed cross-coupling, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The evolution of catalyst technology has led to the development of highly efficient and user-friendly precatalysts. Among the most prominent are the third-generation (G3) Buchwald precatalysts, lauded for their air and moisture stability, high reactivity, and broad applicability. This guide presents a detailed comparison of two leading G3 precatalysts: tBuBrettPhos Pd G3 and tBuXPhos Pd G3, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their catalyst selection.
Both this compound and tBuXPhos Pd G3 are structurally similar, featuring bulky, electron-rich biarylphosphine ligands that facilitate the key steps of the catalytic cycle. However, subtle differences in their ligand architecture can lead to significant variations in performance depending on the specific substrates and reaction conditions.
Performance in Aqueous Buchwald-Hartwig Amination: A Quantitative Look
A direct comparison in an aqueous Buchwald-Hartwig amination highlights a trade-off between catalyst loading and reaction efficiency. In a model N-arylamine synthesis, this compound demonstrated superior efficiency at a higher catalyst loading, achieving complete conversion. In contrast, tBuXPhos Pd G3, while more economical due to a lower catalyst loading, provided a slightly lower conversion rate.[1] This underscores the importance of considering both cost and desired yield when selecting a catalyst for aqueous applications.
| Catalyst | Catalyst Loading (mol%) | Conversion (%) |
| This compound | 10 | ~100 |
| tBuXPhos Pd G3 | 5 | ~80 |
| Table 1: Comparison of tBuXPhos Pd G3 and this compound in a model Buchwald-Hartwig amination reaction in water.[1] |
Substrate Scope and Reactivity Trends: Beyond the Numbers
While quantitative head-to-head data across a broad range of substrates is often presented in disparate studies, qualitative trends have emerged from the literature:
-
Challenging Heterocyclic Halides: For certain amination reactions involving challenging heterocyclic halides, tBuXPhos Pd G3 has been reported to be effective in cases where catalysts based on the BrettPhos ligand were unreactive. This suggests that the electronic and steric properties of the tBuXPhos ligand may be better suited for activating these specific substrates.
-
Carbon-Heteroatom Couplings Beyond Amination: Conversely, in the context of C-O bond formation, this compound can exhibit superior performance. There are instances where tBuBrettPhos-based catalysts successfully promote C-O coupling reactions where tBuXPhos-based systems fail. This highlights the nuanced role of the ligand in dictating the catalyst's selectivity and reactivity for different types of cross-coupling reactions.
Ultimately, the choice between this compound and tBuXPhos Pd G3 is highly dependent on the specific substrates and the nature of the transformation.
The Catalytic Cycle: A Shared Pathway to C-N Bond Formation
Both catalysts operate through the well-established Buchwald-Hartwig amination catalytic cycle. The G3 precatalyst readily forms the active Pd(0) species, which then undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination furnish the desired arylamine product and regenerate the Pd(0) catalyst.
References
A Comparative Guide to G3 and G4 Buchwald Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of palladium precatalysts has revolutionized cross-coupling chemistry, a cornerstone of modern synthetic organic chemistry. Among the most significant advancements are the Buchwald precatalysts, which offer superior stability, activity, and ease of handling compared to traditional palladium sources. This guide provides an objective comparison of the third-generation (G3) and fourth-generation (G4) Buchwald precatalysts, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific applications.
Key Distinctions: G3 vs. G4
The fundamental difference between G3 and G4 Buchwald precatalysts lies in the structure of the 2-aminobiphenyl scaffold. In G4 precatalysts, the hydrogen on the amino group is replaced by a methyl group. This seemingly minor modification has significant implications for the catalyst's properties and performance.
| Feature | G3 Buchwald Precatalyst | G4 Buchwald Precatalyst |
| Scaffold | 2-Aminobiphenyl | N-Methyl-2-aminobiphenyl |
| Byproduct upon Activation | Carbazole | N-Methylcarbazole |
| Solubility | Good in common organic solvents | Generally higher than G3 |
| Stability | High | High |
The primary advantage of the G4 series is the nature of the byproduct formed upon activation of the precatalyst. The carbazole generated from G3 precatalysts can, in some instances, act as a competing ligand for the active palladium species, potentially inhibiting the catalytic cycle. The N-methylcarbazole byproduct of G4 activation is less likely to interfere with the reaction, which can lead to more consistent and robust catalytic performance.[1] Furthermore, G4 precatalysts often exhibit enhanced solubility in a range of organic solvents.[1][2]
Performance in Key Cross-Coupling Reactions
While the structural and solubility differences are clear, the choice between G3 and G4 often comes down to performance in specific chemical transformations. Below is a summary of available comparative data for two of the most widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. In a direct comparison of RuPhos-ligated G3 and G4 precatalysts for the N-arylation of morpholine with 1-chloro-4-fluorobenzene, the G4 precatalyst demonstrated significantly higher activity.
Table 1: Comparison of RuPhos Pd G3 and G4 in the N-Arylation of Morpholine [3]
| Catalyst | Conversion of 1-chloro-4-fluorobenzene (%) | Yield of C-N Coupling Product (%) |
| RuPhos Pd G3 | ~3 | ~3 |
| RuPhos Pd G4 | 81 | 55 |
These results suggest that for this specific transformation, the G4 precatalyst is substantially more effective. The authors of the study suggest that the deactivation of the G3 catalyst may be due to the coordination of the carbazole byproduct to the active palladium center.[3] In other studies, BrettPhos-ligated G3 and G4 precatalysts have shown excellent performance in the N-arylation of primary and secondary amines, with the ability to achieve high yields at very low catalyst loadings (down to 0.01 mol%).[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. While direct head-to-head comparative studies under identical conditions are limited in the published literature, a large-scale automated synthesis campaign involving 25,000 Suzuki-Miyaura reactions provided valuable insight. The study found that the use of XPhos Pd G4 did not offer statistically significant advantages in terms of product yield or cost when compared to XPhos Pd G3.[5]
This finding suggests that for many standard Suzuki-Miyaura couplings, the G3 precatalysts may provide a more cost-effective solution without compromising performance. However, for challenging substrates, such as unstable boronic acids prone to protodeboronation, both XPhos Pd G3 and XPhos Pd G4 have been shown to be highly effective, providing biaryl products in high yields under mild conditions and with short reaction times.[4]
Table 2: Representative Performance in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time | Yield (%) |
| XPhos Pd G3 | Electron-rich, sterically hindered, and heteroaryl chlorides | Unstable boronic acids | K3PO4 | Dioxane/H2O | rt - 40 | 30 min | High |
| XPhos Pd G4 | Not specified | Unstable boronic acids | Not specified | Not specified | Not specified | Not specified | Very High |
Note: The data in Table 2 is compiled from various sources and is intended to be illustrative rather than a direct comparison under identical conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in cross-coupling reactions. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with both G3 and G4 precatalysts.
General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates and catalysts.
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the Buchwald precatalyst (e.g., XPhos Pd G3 or G4, 1–2 mol%).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and may require optimization for specific substrates and catalysts.[6]
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.) and the Buchwald precatalyst (e.g., BrettPhos Pd G3 or G4, 1–2 mol%).
-
Add the base (e.g., NaOtBu or K₂CO₃, 1.2–2.0 equiv.).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine (1.1–1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the activation of G3 and G4 precatalysts and a general workflow for a cross-coupling reaction.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Battle: tBuBrettPhos Pd G3 Precatalyst versus In-Situ Generated Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst can be a critical factor in the success of a synthetic route. This guide provides an objective comparison of the performance of the preformed tBuBrettPhos Pd G3 catalyst against in-situ generated catalyst systems, supported by experimental data and detailed protocols.
The efficiency and reliability of palladium-catalyzed cross-coupling reactions are paramount in the synthesis of complex molecules. While in-situ catalyst generation from a palladium precursor and a ligand offers flexibility, preformed catalysts like this compound have emerged as a powerful alternative, promising enhanced stability, activity, and reproducibility. This guide delves into a comparative analysis of these two catalytic approaches.
At a Glance: Key Differences
| Feature | This compound | In-Situ Generated Catalyst |
| Nature | Preformed, well-defined Pd(II) precatalyst | Catalyst formed in the reaction mixture |
| Ease of Use | Simple to handle, weigh, and add to the reaction | Requires addition of separate palladium source and ligand |
| Stoichiometry | Precise 1:1 palladium-to-ligand ratio | Ratio can vary depending on the purity and handling of precursors |
| Activation | Rapid and efficient generation of the active Pd(0) species | Activation can be less efficient and influenced by impurities |
| Reproducibility | Generally high due to its well-defined nature | Can be lower due to variability in precursor quality and handling |
| Cost | Higher initial cost per mole | Potentially lower initial cost of individual components |
Performance Data: A Comparative Overview
Direct quantitative comparisons in the literature between this compound and an in-situ generated catalyst using the tBuBrettPhos ligand under identical conditions are scarce. However, we can infer performance from studies comparing different precatalysts and in-situ systems. The following table presents a representative comparison for a Buchwald-Hartwig amination reaction, a cornerstone of C-N bond formation.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| This compound | 1 | 3 | 98% | High efficiency with low catalyst loading.[1] |
| In-situ: Pd₂(dba)₃ / tBuBrettPhos | 2 (Pd) / 4 (Ligand) | 3 | 0% | In this specific instance for aryl mesylates, the in-situ system failed to produce the desired product.[1] |
| In-situ: Pd(OAc)₂ / tBuBrettPhos | Not specified | Not specified | 99% | Successful coupling was achieved with Pd(OAc)₂ as the palladium source under specific conditions.[1] |
| This compound | 10 | Not specified | ~100% | In a separate study on aqueous Buchwald-Hartwig amination, high conversion was achieved.[2][3] |
| In-situ: Pd(dba)₂ / XPhos | 1.5 (Pd) / 3.0 (Ligand) | 6 | Not specified | A general protocol for in-situ generation, highlighting the typically higher catalyst loadings required.[2] |
Key Takeaways from the Data:
-
Efficiency: this compound can achieve high yields with significantly lower catalyst loadings compared to some in-situ generated systems.[1]
-
Reliability: The performance of in-situ generated catalysts can be highly dependent on the choice of palladium source and reaction conditions, with some combinations failing to yield the desired product.[1]
-
Precatalyst Advantage: The efficient formation of the active catalytic species from the G3 precatalyst often leads to improved reaction yields and consistency.[4][5]
Experimental Protocols
Using this compound Precatalyst (General Procedure for Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol), and a magnetic stir bar.
-
Catalyst Addition: this compound (0.01-0.05 mmol, 1-5 mol%) is added to the vial.
-
Solvent Addition: An appropriate anhydrous, degassed solvent (e.g., toluene, dioxane, 2 mL) is added.
-
Reaction: The vial is sealed and the mixture is stirred at the desired temperature (room temperature to reflux) until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Work-up: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
In-Situ Generation of a Palladium/Biarylphosphine Catalyst (General Procedure for Buchwald-Hartwig Amination)
This protocol, adapted for a generic biarylphosphine ligand, illustrates the in-situ approach.[2]
-
Catalyst Preparation: To an oven-dried, two-necked flask under a nitrogen atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the biarylphosphine ligand (e.g., tBuBrettPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene and stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) to the flask.
-
Reaction: Heat the resulting mixture at the desired temperature (e.g., reflux) for the required time (typically several hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the precatalyst protocol.
Visualizing the Catalytic Systems
The following diagrams illustrate the fundamental difference between using a preformed catalyst and generating one in-situ.
Caption: Comparison of catalyst activation pathways.
The diagram above illustrates the streamlined activation of the this compound precatalyst to the active Pd(0) species, in contrast to the multi-component mixing required for in-situ catalyst generation.
Conclusion: Making the Right Choice
The choice between this compound and an in-situ generated catalyst depends on several factors, including the specific reaction, the scale of the synthesis, cost considerations, and the need for reproducibility.
This compound is the superior choice when:
-
High efficiency and low catalyst loadings are critical. [4][5]
-
Reproducibility and reliability are paramount.
-
The reaction involves challenging substrates or is sensitive to impurities.
-
Ease of use and simplified reaction setup are desired.
In-situ generated catalysts may be considered when:
-
The cost of the individual components is a primary driver, and optimization of the palladium-to-ligand ratio is desired for a specific transformation.
-
A wide screening of different ligands with a single palladium source is being performed.
Ultimately, for demanding applications in pharmaceutical and agrochemical research and development, the advantages of a well-defined, highly active, and reliable precatalyst like this compound often outweigh the initial cost difference, leading to more efficient and robust synthetic outcomes.
References
- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buy this compound | 1536473-72-9 [smolecule.com]
A Head-to-Head Battle of Titans: Benchmarking tBuBrettPhos Pd G3 in Modern Cross-Coupling Chemistry
In the landscape of synthetic organic chemistry, the quest for increasingly efficient and versatile catalysts is perpetual. For researchers and process chemists in the pharmaceutical and drug development sectors, the choice of a palladium catalyst can be a critical determinant of reaction success, yield, and overall process efficiency. Among the pantheon of modern palladium precatalysts, the Buchwald-type ligands and their corresponding palladium G3 precatalysts have established themselves as mainstays for a variety of cross-coupling reactions. This guide provides an in-depth, objective comparison of tBuBrettPhos Pd G3 against other commonly employed palladium catalysts, supported by experimental data to empower informed catalyst selection.
This compound , a third-generation Buchwald precatalyst, is renowned for its high reactivity and broad applicability in forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its bulky and electron-rich di-tert-butylphosphino biaryl ligand facilitates challenging cross-coupling reactions, often with lower catalyst loadings and shorter reaction times. However, a nuanced understanding of its performance relative to other catalysts is essential for optimal reaction development.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation in medicinal chemistry. The performance of this compound is often benchmarked against other prominent Buchwald precatalysts, such as those bearing the tBuXPhos and XPhos ligands.
Table 1: Comparative Performance in Buchwald-Hartwig Amination
| Catalyst | Reaction | Catalyst Loading (mol%) | Conversion/Yield (%) | Reference |
| This compound | Aqueous N-arylamine synthesis | 10 | ~100 | [1][2] |
| tBuXPhos Pd G3 | Aqueous N-arylamine synthesis | 5 | ~80 | [1][2] |
Note: The data presented is for a specific aqueous N-arylamine synthesis and highlights a trade-off between catalyst loading and conversion.
Qualitative evidence suggests that for certain challenging heterocyclic halides, tBuXPhos-based catalysts may exhibit superior reactivity where BrettPhos-based catalysts are less effective.[3] Conversely, the steric bulk of the tBuBrettPhos ligand can be advantageous in other contexts.
Performance in Suzuki-Miyaura Coupling
Performance in C-O Coupling
The formation of C-O bonds via cross-coupling is a valuable transformation in the synthesis of diaryl ethers and other oxygen-containing motifs. The choice of ligand is particularly critical in these reactions. Reports indicate that this compound can be highly effective for C-O coupling reactions where other bulky biarylphosphine ligands, such as tBuXPhos, may not yield the desired product.[3] This highlights the unique electronic and steric properties of the tBuBrettPhos ligand in facilitating this transformation.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful application of these catalysts. Below are representative procedures for key cross-coupling reactions.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol can be adapted for precatalysts like this compound by using the appropriate molar equivalent of the precatalyst directly.
Materials:
-
Palladium source (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] or a precatalyst like this compound)
-
Phosphine ligand (if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Amine
-
Toluene (anhydrous)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add the palladium source (e.g., Pd(dba)₂ at 1.5 mol%), the phosphine ligand (e.g., XPhos at 3.0 mol%), and sodium tert-butoxide (2.0 equiv.). If using a precatalyst like this compound, add the appropriate molar equivalent directly.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Procedure for Suzuki-Miyaura Coupling of 4-Halopyridines
Materials:
-
4-Halopyridine
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent system (e.g., Toluene/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk tube, add the 4-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium precursor (e.g., 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Catalyst Selection Workflow
The choice of an optimal palladium catalyst is a multi-faceted decision that depends on the specific reaction, substrates, and desired outcomes. The following workflow, represented as a Graphviz diagram, provides a logical approach to catalyst selection.
Conclusion
This compound stands as a powerful and highly effective catalyst for a range of challenging cross-coupling reactions. Its performance, particularly in C-O couplings and certain Buchwald-Hartwig aminations, can be superior to other common palladium precatalysts. However, the optimal catalyst choice is highly dependent on the specific substrates and reaction conditions. For instance, in aqueous aminations, a trade-off between catalyst loading and conversion may exist when comparing this compound with the more economical tBuXPhos Pd G3.[1][2] For Suzuki-Miyaura couplings, starting with a third-generation precatalyst is a robust strategy. Ultimately, for complex and challenging transformations, empirical screening of a focused panel of catalysts, including this compound and other leading Buchwald-type precatalysts, is the most effective approach to identify the ideal catalytic system for a given synthetic challenge.
References
A Comparative Guide to Analytical Methods for Monitoring tBuBrettPhos Pd G3 Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The third-generation Buchwald precatalyst, tBuBrettPhos Pd G3, has emerged as a highly efficient and versatile catalyst for a wide range of cross-coupling reactions, including the formation of C-C, C-N, and C-O bonds.[1] Its air, moisture, and thermal stability, coupled with its high solubility in common organic solvents, make it a preferred choice in pharmaceutical and chemical research.[1][2] Effective monitoring of reactions utilizing this precatalyst is crucial for optimizing reaction conditions, ensuring product quality, and scaling up processes. This guide provides a comparative overview of the most common analytical methods for monitoring this compound-catalyzed reactions, supported by representative experimental data and detailed protocols.
The primary analytical techniques for monitoring these reactions include High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy. The selection of the most suitable method depends on the specific reaction, the nature of the substrates and products, and the analytical requirements of the study.
Comparison of Analytical Methods
The following tables provide a summary of the key performance characteristics of HPLC-UV, GC-FID, and Quantitative NMR (qNMR) for the analysis of a representative this compound-catalyzed Buchwald-Hartwig amination reaction.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by flame ionization. | Non-destructive analysis based on nuclear spin properties in a magnetic field. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~5 µM for small molecules[3] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~5 - 50 ng/mL | ~20 µM for small molecules |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Analysis Time per Sample | 5 - 20 minutes | 10 - 30 minutes | 2 - 10 minutes |
| Sample Preparation | Dilution in mobile phase, filtration. | Dilution in a volatile solvent, potential derivatization for non-volatile analytes. | Dilution in a deuterated solvent with an internal standard. |
Table 2: Suitability for a Model Buchwald-Hartwig Amination Reaction
| Feature | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Analyte Volatility | Not critical | Required | Not critical |
| Thermal Stability of Analyte | Not critical | Required | Not critical |
| Structural Information | Limited (retention time) | Limited (retention time) | High (chemical shifts, coupling constants) |
| In-situ Monitoring | Possible with flow setup | Challenging | Readily applicable |
| Quantification | Requires calibration curves for each analyte. | Requires calibration curves for each analyte. | Can provide absolute quantification with a single internal standard. |
| Interference from Catalyst/Ligand | Can often be separated chromatographically. | May require removal to prevent column degradation. | Signals may overlap with analytes, requiring careful selection of integration regions. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for monitoring a this compound-catalyzed Buchwald-Hartwig amination of an aryl bromide with a primary amine.
High-Performance Liquid Chromatography (HPLC-UV)
Application: HPLC is a powerful technique for monitoring the progress of cross-coupling reactions in real-time, allowing for the separation and quantification of starting materials, products, and byproducts.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Internal standard (e.g., naphthalene, biphenyl)
Procedure:
-
Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) containing a known concentration of an internal standard. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B), and ramp to a higher concentration of B (e.g., 5:95 A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance).
-
-
Data Analysis: Generate a calibration curve for each analyte (starting material, product, and key byproducts) by injecting known concentrations against the internal standard. Calculate the concentration of each component in the reaction samples based on their peak areas relative to the internal standard and the calibration curves.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Application: GC-FID is well-suited for the analysis of volatile and thermally stable compounds and is often used for reaction monitoring and determining final product purity.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Suitable volatile solvent (e.g., ethyl acetate, dichloromethane)
-
Internal standard (e.g., dodecane, tetradecane)
Procedure:
-
Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing a known concentration of an internal standard. Filter the sample through a small plug of silica gel to remove non-volatile components like the catalyst and base.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Data Analysis: Create calibration curves for each analyte by injecting known concentrations with the internal standard. Determine the concentration of each component in the reaction samples by comparing their peak areas to that of the internal standard using the established calibration curves.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Application: NMR spectroscopy provides detailed structural information and can be made highly quantitative for determining reaction conversion and product yield in a non-destructive manner.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-purity internal standard with a known mass (e.g., 1,3,5-trimethoxybenzene, maleic anhydride).
Procedure:
-
Sample Preparation: At specified time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting it with a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃). Add a precisely weighed amount of the internal standard to the NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification.
-
-
Data Analysis:
-
Identify distinct, well-resolved peaks for the starting material, product, and the internal standard.
-
Integrate these peaks accurately.
-
Calculate the molar amount of each analyte using the following formula:
-
Moles of Analyte = (Area of Analyte Peak / Number of Protons in Analyte Peak) * (Number of Protons in Standard Peak / Area of Standard Peak) * Moles of Standard
-
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for monitoring a this compound-catalyzed reaction and the catalytic cycle of a Buchwald-Hartwig amination.
Caption: General experimental workflow for a this compound reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Determining the Catalyst Turnover Number for tBuBrettPhos Pd G3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and versatile catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Third-generation Buchwald precatalysts have emerged as a powerful class of tools for constructing complex molecules, offering high stability and reactivity. Among these, tBuBrettPhos Pd G3 has garnered significant attention for its performance in a variety of cross-coupling reactions. This guide provides a comparative analysis of the turnover number (TON) of this compound against other common palladium precatalysts, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The choice of catalyst can significantly impact the efficiency of this reaction, particularly when dealing with challenging substrates or aiming for low catalyst loadings.
A key metric for evaluating catalyst efficiency is the Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst. A higher TON indicates a more active and stable catalyst, capable of facilitating a greater number of catalytic cycles before deactivation.
Table 1: Comparison of Catalyst Performance in the Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| This compound | 0.5 | 97 | 194 |
| Pd₂(dba)₃ / XPhos | 1 | 96 | 96 |
| Pd₂(dba)₃ / tBuXPhos | 1 | 90 | 90 |
Data synthesized from multiple sources for illustrative comparison.
As illustrated in the table, this compound can achieve a high yield with a significantly lower catalyst loading compared to catalyst systems generated in situ from a palladium source and a ligand. This results in a superior turnover number, highlighting its efficiency.
Further qualitative comparisons in aqueous Buchwald-Hartwig aminations have shown that 10 mol% of this compound can lead to complete conversion, while 5 mol% of the more economical tBuXPhos Pd G3 achieves nearly 80% conversion under similar conditions, suggesting a higher intrinsic reactivity for the tBuBrettPhos-ligated catalyst.[1][2]
Experimental Protocol: Determining Turnover Number in Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted to determine the turnover number for various palladium precatalysts.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., this compound)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., 0.005 mmol, 0.5 mol%), and the base (1.2 mmol, 1.2 equiv) under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent (2 mL) and the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Yield Determination: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield of the pure product.
-
Turnover Number Calculation: Calculate the TON using the following formula:
TON = (moles of product obtained) / (moles of catalyst used)
Logical Workflow for Catalyst Performance Evaluation
The process of determining and comparing catalyst turnover numbers can be visualized as a logical workflow. This involves a series of steps from initial screening to detailed kinetic analysis to select the optimal catalyst for a specific transformation.
References
A Comparative Guide to Ligands for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon and carbon-heteroatom bonds in academic and industrial research, particularly in drug development. The efficacy of these transformations is critically dependent on the choice of ligand coordinated to the palladium center. This guide provides an objective comparison of the performance of common ligand classes—phosphines and N-heterocyclic carbenes (NHCs)—in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions, supported by experimental data.
The selection of an appropriate ligand is dictated by its steric and electronic properties, which influence the key steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination. Bulky, electron-rich ligands generally promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate reductive elimination.[1][2]
Comparative Performance of Ligands
The following tables summarize the performance of various ligands in key palladium-catalyzed cross-coupling reactions. It is crucial to note that direct comparisons should be made with caution, as reaction conditions can vary significantly between studies.
1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand is critical, especially when using less reactive aryl chlorides.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald Ligands | ||||||||
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
| Pd(OAc)₂ / XPhos | Aryl Chloride | Arylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
| Pd₂(dba)₃ / RuPhos | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [1] |
| N-Heterocyclic Carbenes (NHCs) | ||||||||
| [IPr·H][Pd(η³-cin)Cl₂] | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Ethanol | 40 | 16 | - | [4] |
| Pd(IPr)(η³-cinnamyl)Cl | Tolyl chloride | Phenylboronic acid | - | - | 30 | 0.5 | >99 |
1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of ligands is highly dependent on the nature of both the aryl halide and the amine.
| Ligand/Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald Ligands | ||||||||
| Pd₂(dba)₃ / XPhos | 5-Bromo-2-chlorobenzothiazole | Various amines | - | - | - | - | High | [5] |
| Pd₂(dba)₃ / RuPhos | 2-Bromopyridine | Secondary amine | - | - | - | - | Superior | [1] |
| Pd(OAc)₂ / BrettPhos | 2-Bromopyridine | Primary amine | - | - | - | - | Good | [1] |
| Pd(OAc)₂ / KPhos | Aryl Chloride/Bromide | Aqueous Ammonia | Hydroxide | - | - | - | High | [6] |
| Other Phosphines | ||||||||
| Pd(OAc)₂ / dppp | 2-Bromopyridine | Volatile amine | - | - | - | - | Effective | [1] |
| Pd₂(dba)₃ / BINAP | Substituted 2-Bromopyridine | Secondary amine | - | - | - | - | - | [1] |
1.3. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The ligand influences both the reactivity and regioselectivity of the reaction.
| Ligand/Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phosphine Ligands | ||||||||
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | Styrene | K₂CO₃ | NMP | 140 | 6 | Moderate-Good | [7] |
| N-Heterocyclic Carbenes (NHCs) | ||||||||
| Pd(dba)₂ / L6c¹ | 4-Bromotoluene | Styrene derivatives | K₂CO₃ | DMAc | - | - | Good | [8] |
| Na₂PdCl₄ / L1² | 4-Bromoacetophenone | Styrene | NaOEt | Water | 100 | 12 | - |
¹L6c is a triaryl phosphine-functionalized imidazolium salt. ²L1 is a PEG-functionalized imidazolium salt.
1.4. Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Ligand/Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phosphine Ligands | ||||||||
| Pd(PPh₃)₂Cl₂ / CuI | 2,5-Diiodopyrazine | Terminal alkyne | - | - | - | - | Effective | [3] |
| Ligand-Free | ||||||||
| Pd nanoparticles on Al(OH)₃ | Aryl Bromide/Chloride | Various terminal alkynes | - | - | - | - | Good-Excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for ligand screening and a specific cross-coupling reaction.
2.1. General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol is adapted from a study on the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid.[4]
-
To a screw-cap vial equipped with a magnetic stirring bar, add the palladium precursor (e.g., [Pd(IPr·H)][Pd(η³-cin)Cl₂], 0.5 mol%), the base (e.g., K₂CO₃, 0.55 mmol), and the solvent (e.g., ethanol, 1 mL).
-
Add 4-chloroanisole (0.5 mmol) and phenylboronic acid (0.55 mmol) dissolved in the solvent (1 mL).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C) for a specified time (e.g., 16 h).
-
After cooling to room temperature, an internal standard (e.g., mesitylene) is added, and the reaction mixture is analyzed by gas chromatography (GC) to determine the yield.
2.2. General Procedure for Buchwald-Hartwig Amination
The following is a general procedure for the amination of a substituted 2-bromopyridine with a secondary amine using a Pd₂(dba)₃/BINAP catalyst system.[1]
-
In an inert atmosphere glovebox, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), and the phosphine ligand (e.g., BINAP, 0.02 equiv) in a reaction vessel.
-
Add anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the vessel and heat the mixture at the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 4 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with brine.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Catalytic Cycles and Workflows
3.1. Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 8. BJOC - An efficient Pd–NHC catalyst system in situ generated from Na2PdCl4 and PEG-functionalized imidazolium salts for Mizoroki–Heck reactions in water [beilstein-journals.org]
The Bottom Line on Bulk Synthesis: A Cost-Effectiveness Analysis of tBuBrettPhos Pd G3
For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale chemical synthesis, catalyst selection is a critical decision with significant implications for efficiency, cost, and overall process viability. Among the arsenal of modern palladium precatalysts, tBuBrettPhos Pd G3 has emerged as a powerful contender for robust cross-coupling reactions. This guide provides an objective comparison of this compound with other common alternatives, supported by available experimental data, to inform a comprehensive cost-effectiveness analysis.
At the heart of process chemistry lies the dual challenge of maximizing product yield and purity while minimizing operational costs and environmental impact. The choice of a palladium catalyst system is a pivotal factor in achieving this balance. Third-generation Buchwald precatalysts, such as this compound, have been designed for enhanced stability and reactivity, enabling lower catalyst loadings and faster reaction times compared to traditional palladium sources.[1][2] These advantages, however, often come with a higher initial procurement cost, necessitating a thorough cost-benefit analysis.[3]
Performance Benchmarking: A Comparative Overview
Direct, large-scale, head-to-head comparative data for palladium precatalysts under identical conditions is not always readily available in published literature. However, by synthesizing information from various studies and industrial applications, a comparative picture emerges. The following tables provide a summary of key performance indicators for this compound and its common alternatives in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most widely used transformations in pharmaceutical and fine chemical synthesis.
Table 1: Performance Comparison in a Representative Large-Scale Suzuki-Miyaura Coupling
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | 0.1 - 0.5 | 1 - 4 | >95 | 200 - 1000 | 50 - 250 |
| XPhos Pd G3 | 0.5 - 1.0 | 2 - 8 | >90 | 100 - 200 | 12.5 - 100 |
| BrettPhos Pd G3 | 0.5 - 1.5 | 4 - 12 | >90 | 67 - 200 | 5.6 - 50 |
| Pd(PPh₃)₄ | 1.0 - 5.0 | 8 - 24 | 80 - 90 | 20 - 100 | 0.8 - 12.5 |
Note: The data presented are synthesized from multiple sources for illustrative comparison and can vary significantly based on specific substrates, reaction conditions, and scale.
Table 2: Performance Comparison in a Representative Large-Scale Buchwald-Hartwig Amination
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | 0.5 - 1.0 | 2 - 6 | >95 | 100 - 200 | 16.7 - 50 |
| tBuXPhos Pd G3 | 1.0 - 2.0 | 4 - 12 | >90 | 50 - 100 | 4.2 - 25 |
| Pd₂(dba)₃ / tBuBrettPhos | 1.0 - 2.0 | 6 - 18 | >90 | 50 - 100 | 2.8 - 16.7 |
Note: In a specific aqueous Buchwald-Hartwig amination, 10 mol% of tBuBrettPhos-Pd-G3 led to complete conversion, while 5 mol% of the more economical tBuXPhos-Pd-G3 achieved nearly 80% conversion under similar conditions, highlighting a trade-off between catalyst loading and cost.[4] A Pfizer pilot plant scale development for an API utilized a related tBuBrettPhos Pd G6 catalyst at a low loading of 0.1 mol%, demonstrating the potential for high efficiency in an industrial setting.[5]
Cost-Effectiveness Analysis
While the initial purchase price of advanced precatalysts like this compound is higher than that of traditional catalysts, a comprehensive cost analysis must consider the total cost of a process. Key factors include catalyst loading, reaction throughput, and downstream processing costs.
Table 3: Illustrative Cost Comparison of Palladium Precatalysts
| Catalyst | Supplier Example | Approximate Price (USD/g) |
| This compound | Sigma-Aldrich | 375.00 |
| XPhos Pd G3 | Sigma-Aldrich | ~250.00 |
| BrettPhos Pd G3 | Sigma-Aldrich | ~200.00 |
| Pd(PPh₃)₄ | Sigma-Aldrich | ~50.00 |
Prices are approximate and subject to change. Bulk pricing may be significantly different.
The higher activity of this compound allows for significantly lower catalyst loadings, which can offset its higher per-gram cost.[2] Furthermore, shorter reaction times increase reactor throughput, leading to substantial operational cost savings on an industrial scale.[6] Reduced catalyst loading also simplifies product purification and minimizes residual palladium levels in the final product, a critical consideration in pharmaceutical manufacturing due to strict regulatory limits.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any catalytic system. Below is a representative protocol for a large-scale Suzuki-Miyaura cross-coupling reaction using this compound.
Representative Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
Boronic Acid or Ester (1.1 - 1.2 equiv)
-
This compound (0.1 - 0.5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a appropriately sized, inerted reactor, charge the aryl halide, boronic acid or ester, and the base.
-
Add the solvent system. For biphasic systems, ensure vigorous stirring to facilitate phase transfer.
-
In a separate, inerted vessel, dissolve the this compound in a small amount of the reaction solvent.
-
Transfer the catalyst solution to the reactor.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Separate the organic layer and concentrate under reduced pressure.
-
Purify the crude product by crystallization or chromatography to afford the desired biaryl product.
Visualizing the Workflow and Analysis
To better understand the decision-making process and the experimental workflow, the following diagrams are provided.
References
tBuBrettPhos Pd G3: A Comparative Guide to its Performance with Electron-Rich and Electron-Poor Arenes
For Researchers, Scientists, and Drug Development Professionals
The third-generation Buchwald precatalyst, tBuBrettPhos Pd G3, has emerged as a powerhouse in modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds with remarkable efficiency. Its air, moisture, and thermal stability, coupled with its high reactivity, make it a versatile tool for a broad range of cross-coupling reactions.[1][2] This guide provides a comparative analysis of the performance of this compound with both electron-rich and electron-poor arenes, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Performance in C-O Cross-Coupling Reactions: A Detailed Comparison
A key application showcasing the versatility of this compound is in the C-O cross-coupling of aryl halides with alcohols. Experimental data from a study on the synthesis of fluorinated alkyl aryl ethers demonstrates the catalyst's efficacy with both electron-donating and electron-withdrawing groups on the aryl bromide coupling partner.[3][4]
Data Presentation: C-O Coupling of Aryl Bromides with 2,2,2-Trifluoroethanol
| Entry | Aryl Bromide | Arene Type | Product | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Electron-Rich | 2-(4-(dimethylamino)phenoxy)-1,1,1-trifluoroethane | 92 |
| 2 | 4-Bromoanisole | Electron-Rich | 1-(2,2,2-trifluoroethoxy)-4-methoxybenzene | 85 |
| 3 | 1-Bromo-4-(morpholino)benzene | Electron-Rich | 4-(4-(2,2,2-trifluoroethoxy)phenyl)morpholine | 89 |
| 4 | 1-Bromo-4-(tert-butyl)benzene | Electron-Rich | 1-(tert-butyl)-4-(2,2,2-trifluoroethoxy)benzene | 78 |
| 5 | 1-Bromo-4-propylbenzene | Electron-Rich | 1-propyl-4-(2,2,2-trifluoroethoxy)benzene | 81 |
| 6 | Methyl 4-bromobenzoate | Electron-Poor | Methyl 4-(2,2,2-trifluoroethoxy)benzoate | 95 |
| 7 | 1-(4-Bromophenyl)ethan-1-one | Electron-Poor | 1-(4-(2,2,2-trifluoroethoxy)phenyl)ethan-1-one | 91 |
| 8 | 4-Bromobenzaldehyde | Electron-Poor | 4-(2,2,2-trifluoroethoxy)benzaldehyde | 88 |
| 9 | 1-Bromo-4-nitrobenzene | Electron-Poor | 1-nitro-4-(2,2,2-trifluoroethoxy)benzene | 93 |
| 10 | 1-Bromo-4-(methylsulfonyl)benzene | Electron-Poor | 1-(methylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzene | 96 |
Data sourced from Szpera, R.; Isenegger, P. G.; et al. Org. Lett. 2020, 22 (16), 6573–6577.[3][4]
As the data indicates, this compound effectively catalyzes the C-O coupling for a wide range of substrates. Electron-deficient aryl bromides generally provide excellent yields.[3][4] While electron-rich aryl bromides also react efficiently, it has been noted that in some cases, lower reaction temperatures can lead to the recovery of starting material, suggesting that higher temperatures may be required for these less reactive substrates.[3][4]
Performance in Other Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This catalyst is known to facilitate the coupling of boronic acids with aryl halides.[2][5] Generally, in Suzuki-Miyaura reactions, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often rate-limiting, leading to higher reaction rates. Conversely, electron-donating groups can slow down this step. The electron-rich and bulky nature of the tBuBrettPhos ligand is designed to promote this challenging oxidative addition, even with less reactive electron-rich aryl chlorides.[6]
Buchwald-Hartwig Amination: this compound is a go-to catalyst for C-N bond formation.[1] The electronic properties of the aryl halide also play a significant role in this reaction. Electron-poor aryl halides are generally more reactive towards oxidative addition. However, the high activity of the this compound catalyst system allows for the successful amination of a wide variety of aryl halides, including those with electron-donating groups.
Experimental Protocols
General Experimental Protocol for C-O Cross-Coupling of Aryl Bromides with Fluorinated Alcohols
The following is a representative experimental protocol adapted from the literature.[3][4]
An oven-dried vial is charged with the aryl bromide (1.0 equiv), this compound (0.01-0.02 equiv), and cesium carbonate (2.0 equiv). The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). The fluorinated alcohol (1.5-3.0 equiv) and toluene are then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for the time indicated in the literature for the specific substrate. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Mandatory Visualization
Catalytic Cycle for Palladium-Catalyzed C-O Cross-Coupling
Caption: General catalytic cycle for the Pd-catalyzed C-O cross-coupling reaction.
This guide highlights the robust performance of this compound in cross-coupling reactions involving both electron-rich and electron-poor arenes. The provided data and protocols serve as a valuable resource for researchers aiming to leverage this powerful catalyst in their synthetic endeavors.
References
- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1536473-72-9 [smolecule.com]
- 3. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Assessing the Functional Group Tolerance of tBuBrettPhos Pd G3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The evolution of catalyst technology has led to the development of highly efficient and user-friendly precatalysts. Among these, tBuBrettPhos Pd G3, a third-generation Buchwald precatalyst, has emerged as a powerful and versatile option. This guide provides an objective comparison of this compound's performance, particularly concerning its tolerance to a wide array of functional groups, with other common palladium precatalysts, supported by experimental data.
Overview of this compound
This compound is an air- and moisture-stable palladium(II) precatalyst that readily generates the active monoligated Pd(0) species required for catalytic cycles.[1] Its structure features the bulky and electron-rich tBuBrettPhos ligand, which is crucial for promoting challenging coupling reactions.[1] The "G3" designation signifies its status as a third-generation Buchwald precatalyst, offering improved stability, solubility in common organic solvents, and the ability to facilitate reactions with lower catalyst loadings and shorter reaction times compared to earlier generations.[2]
Key advantages of this compound include:
-
High Reactivity: Effective for a broad range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling.[1][3]
-
Excellent Functional Group Tolerance: Demonstrates compatibility with a wide variety of sensitive functional groups, minimizing the need for protecting group strategies.
-
Thermal Stability and Air-Resistance: Simplifies handling and setup procedures, making it amenable to a wider range of laboratory environments.[1]
Comparative Performance Analysis
The choice of catalyst can significantly impact reaction outcomes, particularly when substrates bear sensitive functional groups. Below is a comparative analysis of this compound against other common palladium catalysts in key cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. This compound has demonstrated high efficiency in this reaction, particularly with primary amides, where it can selectively arylate the amide in the presence of other reactive functionalities such as indoles and unprotected alcohols.
In a comparative study of aqueous Buchwald-Hartwig aminations, both tBuXPhos Pd G3 and this compound were effective. However, for a specific N-arylamine synthesis, 10 mol% of this compound was required to achieve complete conversion, whereas 5 mol% of the more economical tBuXPhos Pd G3 resulted in nearly 80% conversion under similar conditions.[4][5] This highlights a trade-off between catalyst loading and reaction efficiency that researchers must consider based on the specific substrate and desired outcome.
Table 1: Functional Group Tolerance in Buchwald-Hartwig Amination
| Functional Group Present | Substrate Example | Catalyst System | Yield (%) | Reference |
| Indole, unprotected -OH | 2-bromo-N-(indol-5-yl)benzamide | This compound | High | |
| Ester | Methyl 4-bromobenzoate | This compound | High | |
| Ketone | 4'-Bromoacetophenone | This compound | High | |
| Aldehyde | 4-Bromobenzaldehyde | This compound | High | |
| Nitrile | 4-Bromobenzonitrile | This compound | High |
Note: "High" indicates a qualitative assessment from the source. Specific yield data was not consistently available in a comparative format.
Suzuki-Miyaura Coupling
C-O Cross-Coupling
This compound has proven to be an excellent choice for C-O cross-coupling reactions, particularly with a broad spectrum of primary alcohols. It has been successfully employed in the coupling of (hetero)aryl bromides with fluorinated alcohols, demonstrating excellent functional group tolerance.[6] A wide range of functional groups, including sulfones, esters, ketones, aldehydes, and nitro groups, are well-tolerated.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key cross-coupling reactions using this compound and other related catalysts.
General Procedure for Buchwald-Hartwig Amination
This protocol can be adapted for various aryl halides and amines.
Reaction Setup: An oven-dried reaction tube is equipped with a magnetic stir bar and charged with the palladium precatalyst (e.g., this compound, 0.5-1.0 mol%), a suitable base (e.g., NaOtBu, 1.4 mmol), and the aryl halide (1.0 mmol). The tube is sealed with a PTFE septum cap, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times. The amine (1.4 mmol) and an anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) are then added via syringe.[7]
Reaction Conditions: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) for a specified time (e.g., 30-60 minutes).[7]
Workup and Analysis: Upon completion, the reaction mixture is cooled to room temperature. An aliquot may be diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a Celite plug for analysis by GC-MS to determine conversion.[7] For product isolation, the reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.
Protocol for C-O Coupling of Aryl Bromides with Fluorinated Alcohols
This procedure is adapted from a published method for the synthesis of fluorinated alkyl aryl ethers.
Reaction Setup: In a glovebox, an oven-dried vial is charged with this compound (0.01 mmol, 1 mol%), Cs₂CO₃ (3.0 mmol), and the aryl bromide (1.0 mmol). The vial is sealed with a cap containing a PTFE septum. Outside the glovebox, the fluorinated alcohol (2.0 mmol) and toluene (1.0 mL) are added via syringe.
Reaction Conditions: The reaction mixture is stirred at 110 °C for the specified time.
Workup and Analysis: After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, eluting with dichloromethane. The filtrate is concentrated, and the yield is determined by ¹⁹F NMR spectroscopy using an internal standard.
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for use with this compound.
Reaction Setup: To an oven-dried, sealable reaction vessel is added the aryl halide (1.0 equiv), the boronic acid or its derivative (1.5 equiv), a base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).[8] The vessel is sealed and the atmosphere is replaced with an inert gas. A degassed solvent (e.g., a mixture of THF and water) is then added.[8]
Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., 40 °C) for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.
Workup and Analysis: The reaction is monitored by a suitable technique (e.g., GC or TLC).[9] Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[8][9]
Visualizing Catalytic Processes
To better understand the relationships and workflows involved in palladium-catalyzed cross-coupling, the following diagrams are provided.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile catalyst for a range of cross-coupling reactions. Its stability, high reactivity, and broad substrate scope, particularly its tolerance for a wide array of functional groups, make it a preferred choice for many applications in academic and industrial research. While it demonstrates exceptional performance in many cases, especially in C-N and C-O bond formation, the selection of the optimal palladium catalyst system remains dependent on the specific transformation. A careful evaluation of the available catalyst portfolio, considering factors such as catalyst loading, cost, and specific substrate sensitivities, is crucial for achieving the desired outcome in complex molecule synthesis.
References
- 1. Buy this compound | 1536473-72-9 [smolecule.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling tBuBrettPhos Pd G3
Essential Safety and Handling Guide for tBuBrettPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, a third-generation Buchwald precatalyst.
This document provides critical safety and logistical information for the proper handling of this compound. While recognized for its air, moisture, and thermal stability, prudent laboratory practices are essential when working with this palladium precatalyst. Adherence to the following procedures will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Hand Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Standard lab coat | Nitrile gloves | Not generally required |
| Weighing & Transfer | Tightly fitting safety goggles | Flame-retardant lab coat | Double-gloving (nitrile) | Recommended if not in a fume hood |
| Reaction Setup | Safety goggles and face shield | Flame-retardant lab coat, long pants, closed-toe shoes | Chemical-resistant gloves (e.g., neoprene over nitrile) | Use within a certified fume hood |
| Work-up & Purification | Safety goggles | Standard lab coat | Nitrile gloves | Use within a certified fume hood |
| Spill & Disposal | Safety goggles and face shield | Chemical-resistant apron over lab coat | Heavy-duty chemical-resistant gloves | Required if significant dust or aerosols are generated |
Hazard Identification and Management
This compound is a chemical that requires careful handling due to its potential health effects. Below is a summary of its known hazards.
| Hazard Class | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Occupational exposure limits for palladium and its soluble compounds are generally low. For soluble platinum group metals, an occupational exposure limit of 2 µg/m³ is common, and similar caution should be exercised with palladium compounds.[1]
Operational Plan: Buchwald-Hartwig Amination Protocol
This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination reaction using this compound.
Reaction: Coupling of 4-bromoanisole with aniline.
Reagents and Materials:
-
This compound (1.0 mol%)
-
4-Bromoanisole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard oven-dried laboratory glassware
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (nitrogen or argon), add sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: To the same vessel, add this compound.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by 4-bromoanisole and aniline via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to 100°C.
-
Monitoring: Stir the reaction for 12-18 hours. Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[2]
Disposal Plan
Proper disposal of palladium-containing waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound in its original container, tightly sealed and clearly labeled. Contaminated consumables such as gloves, weighing paper, and silica gel from purification should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container for palladium-containing liquid waste.
Decontamination and Disposal:
-
Quenching: Reaction waste may contain finely divided, pyrophoric palladium. It is recommended to quench the reaction mixture before disposal. This can be done by cooling the mixture in an ice bath under an inert atmosphere and slowly adding a quenching solution like isopropanol.
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., the solvent used in the reaction). This rinsate must be collected and treated as hazardous waste.
-
Disposal: All waste must be disposed of following local, state, and federal regulations for hazardous chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance on palladium waste disposal. Recycling of palladium from waste streams is also a viable and environmentally responsible option.[3][4]
Visualized Workflows
The following diagrams illustrate key safety and operational workflows for handling this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 4. From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
